Boc-LRR-AMC
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52N10O7/c1-18(2)15-24(43-32(48)50-33(4,5)6)29(47)42-23(10-8-14-39-31(36)37)28(46)41-22(9-7-13-38-30(34)35)27(45)40-20-11-12-21-19(3)16-26(44)49-25(21)17-20/h11-12,16-18,22-24H,7-10,13-15H2,1-6H3,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H4,34,35,38)(H4,36,37,39)/t22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVWXCNIABBHLQ-HJOGWXRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52N10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Specificity of Boc-LRR-AMC as a Fluorogenic Substrate for Proteasome Subunits: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Boc-LRR-AMC substrate and its application in characterizing the trypsin-like (T-L) activity of proteasome subunits. This document details the substrate's specificity, presents quantitative kinetic data, outlines detailed experimental protocols, and illustrates the broader context of the proteasome's role in cellular signaling pathways.
Introduction to the Proteasome and its Catalytic Activities
The proteasome is a large, multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins in eukaryotic cells.[1] This process is crucial for maintaining protein homeostasis and regulating a wide array of cellular processes, including cell cycle progression, signal transduction, and the immune response.[1][2] The 26S proteasome, the principal form in cells, consists of a 20S core particle (CP) and one or two 19S regulatory particles (RP).[3]
The 20S core particle is a barrel-shaped structure composed of four stacked heptameric rings. The two inner rings are made up of β-subunits, three of which (β1, β2, and β5) harbor the proteolytically active sites.[3] These sites exhibit distinct substrate specificities:
-
β1 subunit: Caspase-like (C-L) or post-glutamyl peptide hydrolyzing (PGPH) activity, cleaving after acidic residues.[2]
-
β2 subunit: Trypsin-like (T-L) activity, cleaving after basic residues.[3]
-
β5 subunit: Chymotrypsin-like (CT-L) activity, cleaving after hydrophobic residues.[3]
In response to inflammatory signals, such as interferon-γ, cells can express alternative catalytic subunits (β1i/LMP2, β2i/MECL-1, and β5i/LMP7) to form the immunoproteasome.[2] This specialized form of the proteasome plays a key role in generating antigenic peptides for presentation by MHC class I molecules.[2]
This compound: A Substrate for Trypsin-Like Activity
This compound (Boc-Leu-Arg-Arg-7-amido-4-methylcoumarin) is a synthetic peptide substrate widely used to measure the trypsin-like activity of the proteasome, primarily mediated by the β2 subunit.[4][5][6][7][8][9] The substrate consists of a tripeptide sequence (Leu-Arg-Arg) linked to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC).
Upon cleavage of the peptide bond C-terminal to the arginine residue by the active β2 subunit, the free AMC is released.[4][5][8][9] Liberated AMC is fluorescent, with an excitation maximum in the range of 340-380 nm and an emission maximum between 440-460 nm.[6] The rate of increase in fluorescence is directly proportional to the proteasomal T-L activity.
Quantitative Data: Substrate Specificity and Kinetic Parameters
The following table summarizes the kinetic parameters for the hydrolysis of this compound by constitutive and immunoproteasomes. This data is essential for comparative studies and for designing experiments with appropriate substrate concentrations.
| Proteasome Type | Catalytic Subunit | Substrate | Vmax (relative units) | Km (µM) | Source |
| 26S Constitutive Proteasome | β2 | This compound | ~2-fold lower than Immunoproteasome | Varies by substrate | [10] |
| 26S Immunoproteasome | β2i | This compound | ~2 to 3-fold higher than Constitutive Proteasome | Varies by substrate | [10] |
Note: The provided source indicates a 2 to 3-fold increase in Vmax for the immunoproteasome with this compound compared to the constitutive proteasome. However, specific numerical values for Vmax and Km can vary depending on the experimental conditions (e.g., buffer composition, temperature, purity of the proteasome preparation). Researchers are encouraged to determine these parameters for their specific experimental setup.
Experimental Protocols
Standard Proteasome Activity Assay in Cell Lysates
This protocol describes a general method for measuring the trypsin-like activity of the proteasome in whole-cell lysates.
Materials:
-
Cells of interest
-
Lysis Buffer: 50 mM TRIS, 0.1% NP-40, pH 7.5[6]
-
This compound substrate (stock solution in DMSO)
-
Proteasome inhibitor (e.g., MG132) for control
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet on ice in lysis buffer (e.g., at a density of 10^7 cells/ml).[6]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well black microplate, add a defined amount of cell lysate to each well.
-
For control wells, pre-incubate the lysate with a proteasome inhibitor (e.g., MG132) for 10-15 minutes at room temperature to distinguish proteasome-specific activity from that of other proteases.[11]
-
-
Reaction Initiation and Measurement:
-
Prepare the this compound substrate solution in an appropriate assay buffer (e.g., 20 mM Tris, pH 7.5) to a final working concentration (typically 50-200 µM).[11]
-
Add the substrate solution to each well to initiate the reaction.
-
Immediately place the plate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission).[6]
-
Measure the fluorescence kinetically over a defined period (e.g., 30 minutes) at 37°C.[6]
-
-
Data Analysis:
-
Calculate the rate of AMC release (increase in fluorescence units per minute).
-
Subtract the rate of the inhibitor-treated control from the untreated samples to determine the specific proteasomal activity.
-
Capture Proteasome Assay (CAPA)
This protocol allows for the measurement of proteasome activity from a specific cell type or tissue after immunocapture, providing a more purified system for analysis.[6]
Materials:
-
Antibody specific to a proteasome subunit
-
96-well high-binding black microplate
-
Blocking buffer (e.g., PBS with 2% BSA)
-
Cell lysate
-
Wash buffer (e.g., 20 mM Tris with 0.1% NP-40, pH 7.5, and 20 mM Tris, pH 7.5)[6]
-
This compound substrate
-
Fluorometric plate reader
Procedure:
-
Antibody Coating:
-
Proteasome Capture:
-
Add the cell lysate (e.g., 200 µg/ml total protein) to the antibody-coated wells and incubate for 2 hours at 4°C to allow for proteasome capture.[6]
-
-
Washing and Substrate Addition:
-
Wash the wells extensively with wash buffers to remove unbound proteins.[6]
-
Add the this compound substrate solution to each well.
-
-
Fluorescence Detection:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[6]
-
Measure the fluorescence as described in the standard assay protocol.
-
Visualization of Proteasome Involvement in Signaling Pathways
The proteasome, through its degradation of key regulatory proteins, plays a critical role in numerous signaling pathways. One of the most well-characterized is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is central to the inflammatory response, cell survival, and proliferation.[12][13][14]
The Role of Proteasome Trypsin-Like Activity in NF-κB Signaling
In the canonical NF-κB pathway, the NF-κB transcription factor is held in an inactive state in the cytoplasm by its inhibitor, IκB.[13] Upon stimulation by various signals (e.g., cytokines, growth factors), the IκB kinase (IKK) complex is activated and phosphorylates IκB. This phosphorylation event marks IκB for ubiquitination and subsequent degradation by the 26S proteasome.[13] The degradation of IκB unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes. The trypsin-like activity of the β2 subunit is involved in the cleavage of the ubiquitinated IκB.
References
- 1. The proteasome: Overview of structure and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of proteasomes in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. caymanchem.com [caymanchem.com]
- 5. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 6. glpbio.com [glpbio.com]
- 7. This compound, 10MG | Labscoop [labscoop.com]
- 8. tebubio.com [tebubio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. iris.unito.it [iris.unito.it]
- 11. ubpbio.com [ubpbio.com]
- 12. Proteasome Inhibitors Interrupt the Activation of Non-Canonical NF-κB Signaling Pathway and Induce Cell Apoptosis in Cytarabine-Resistant HL60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of the ubiquitin-proteasome pathway in skin cancer development: 26S proteasome-activated NF-κB signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB mediates proteolysis-inducing factor induced protein degradation and expression of the ubiquitin–proteasome system in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Boc-LRR-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic substrate Boc-LRR-AMC (Boc-Leu-Arg-Arg-AMC) and its application in studying the trypsin-like activity of the proteasome. This document details the core mechanism of action, presents available data, outlines experimental protocols, and provides visualizations of the relevant biological pathways and workflows.
Core Mechanism of Action
This compound is a synthetic peptide substrate designed to specifically measure the trypsin-like proteolytic activity of the 20S and 26S proteasomes.[1][2] The peptide sequence, Leu-Arg-Arg, is recognized and cleaved by the β2 subunit of the proteasome core particle.
The core of the mechanism lies in the fluorogenic reporter molecule, 7-amino-4-methylcoumarin (AMC), which is covalently linked to the C-terminus of the peptide. In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the peptide bond by the proteasome, the free AMC is released, resulting in a significant increase in fluorescence. This fluorescence can be measured over time to determine the rate of the enzymatic reaction. The excitation and emission maxima of free AMC are in the range of 340-380 nm and 440-460 nm, respectively.[3]
Data Presentation
While extensive research utilizes this compound to measure the relative trypsin-like activity of the proteasome, specific Michaelis-Menten kinetic constants (Km and Vmax) for the interaction of this compound with the human 20S or 26S proteasome are not consistently reported in publicly available literature. The table below is structured to accommodate this data once determined experimentally.
| Parameter | Value | Enzyme Source | Conditions |
| Km | Not available | e.g., Human 20S Proteasome | e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA |
| Vmax | Not available | e.g., Human 20S Proteasome | e.g., 37°C |
Note: The determination of these kinetic parameters is crucial for comparative studies of proteasome inhibitors and activators. Researchers are encouraged to perform substrate concentration-dependent kinetic analyses to establish these values for their specific experimental system.
Experimental Protocols
General Proteasome Activity Assay
This protocol outlines the measurement of trypsin-like proteasome activity in purified proteasome preparations or cell lysates.
Materials:
-
This compound substrate
-
Purified 20S or 26S proteasome or cell lysate
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 1 mM DTT)
-
Proteasome inhibitor (e.g., MG-132) for control
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute this compound in DMSO to a stock concentration of 10 mM.
-
Dilute the this compound stock solution in Assay Buffer to the desired working concentration (typically 50-100 µM).
-
Prepare the proteasome sample (purified enzyme or cell lysate) in Assay Buffer.
-
-
Set up the Assay Plate:
-
Add 50 µL of the proteasome sample to each well.
-
For inhibitor control wells, add the proteasome inhibitor (e.g., 10 µM MG-132) and incubate for 15 minutes at 37°C.
-
Include a blank control with Assay Buffer only.
-
-
Initiate the Reaction:
-
Add 50 µL of the this compound working solution to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Take kinetic readings every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each well.
-
The initial velocity of the reaction is the slope of the linear portion of the curve.
-
Subtract the slope of the blank and inhibitor control wells from the sample wells to determine the specific proteasome activity.
-
AMC Standard Curve
To quantify the amount of cleaved substrate, a standard curve using free AMC is required.
Materials:
-
7-amino-4-methylcoumarin (AMC) standard
-
Assay Buffer
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare AMC Stock Solution: Dissolve AMC in DMSO to a concentration of 1 mM.
-
Prepare Serial Dilutions: Perform serial dilutions of the AMC stock solution in Assay Buffer to create a range of concentrations (e.g., 0-20 µM).
-
Measure Fluorescence: Add 100 µL of each AMC dilution to the wells of a 96-well black microplate and measure the fluorescence as described above.
-
Generate Standard Curve: Plot the fluorescence intensity versus the corresponding AMC concentration. The resulting linear equation can be used to convert the fluorescence units from the enzyme assay into the concentration of product formed.
Mandatory Visualizations
Signaling Pathway: The Ubiquitin-Proteasome System
The activity of the proteasome, measured using this compound, is the final step in the ubiquitin-proteasome system (UPS), a major pathway for protein degradation in eukaryotic cells.
Caption: The Ubiquitin-Proteasome Pathway and the role of this compound.
Experimental Workflow: Proteasome Activity Assay
The following diagram illustrates the logical flow of a typical proteasome activity assay using this compound.
Caption: Workflow for a proteasome activity assay using this compound.
Logical Relationship: Mechanism of Fluorescence Generation
This diagram illustrates the direct relationship between proteasome activity and the generation of a fluorescent signal.
Caption: Mechanism of fluorescence generation by this compound cleavage.
References
In-Depth Technical Guide to Boc-LRR-AMC for Proteasome Activity Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-LRR-AMC (Boc-Leu-Arg-Arg-7-amido-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate for assessing the trypsin-like peptidase activity of the proteasome, a key regulator of cellular protein homeostasis. Its utility in drug discovery and basic research stems from its ability to provide a quantitative measure of proteasome function. This guide offers a comprehensive overview of the technical aspects of using this compound, including its fluorescence properties, detailed experimental protocols, and the biochemical pathways it helps to elucidate.
Core Principles of Detection
The detection of proteasome activity using this compound is based on the enzymatic cleavage of the substrate, which liberates the fluorescent molecule 7-amino-4-methylcoumarin (AMC). In its intact peptide-conjugated form, the fluorescence of AMC is quenched. Upon hydrolysis of the amide bond between the C-terminal arginine and the AMC moiety by the proteasome's β2 subunit, free AMC is released, resulting in a significant increase in fluorescence intensity. This increase, monitored over time, is directly proportional to the trypsin-like activity of the proteasome.
Fluorescence Spectra of Released 7-Amino-4-methylcoumarin (AMC)
The fluorophore released upon enzymatic cleavage of this compound is 7-amino-4-methylcoumarin (AMC). The fluorescence properties of free AMC are critical for the design and execution of experiments.
Excitation and Emission Spectra: The excitation spectrum of AMC shows a maximum peak at approximately 341-351 nm.[1][2][3][4] The emission spectrum is characterized by a broader peak with a maximum at around 430-445 nm.[1][2][3][4][5] The interactive spectrum viewer provided by AAT Bioquest shows the typical shape of the excitation and emission curves, with the excitation curve being a sharp peak and the emission curve being broader.[1]
Quantitative Fluorescence Data:
A summary of the key quantitative parameters for free AMC is provided in the table below.
| Parameter | Value | Notes |
| Excitation Maximum (λex) | 341-351 nm[1][2][3][4] | Optimal wavelength for exciting the fluorophore. |
| Emission Maximum (λem) | 430-445 nm[1][2][3][4][5] | Wavelength at which the maximum fluorescence intensity is detected. |
| Molar Extinction Coefficient (ε) | ~18,000 cm⁻¹M⁻¹ | A measure of how strongly the molecule absorbs light at the excitation maximum. |
| Quantum Yield (Φ) | ~0.18 | The efficiency of converting absorbed light into emitted fluorescence. |
The Ubiquitin-Proteasome System
This compound is a tool to probe the activity of the 26S proteasome, the central protease of the ubiquitin-proteasome system (UPS). The UPS is the principal mechanism for regulated protein degradation in eukaryotic cells, controlling the levels of numerous proteins involved in critical cellular processes.[6]
Experimental Protocols
Accurate and reproducible measurement of proteasome activity using this compound requires careful attention to experimental detail. Below are protocols for in vitro assays with purified proteasomes and cell lysates.
In Vitro Proteasome Activity Assay with Purified 20S Proteasome
This protocol is adapted for the use of purified 20S proteasome and can be performed in a 96-well plate format.
Materials:
-
Purified 20S proteasome (mammalian)
-
This compound
-
Proteasome Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
DMSO
-
Proteasome inhibitor (e.g., MG-132)
-
Black, flat-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Prepare a working solution of this compound (e.g., 100 µM) in Proteasome Assay Buffer. Ensure the final DMSO concentration is low (e.g., <1%) to avoid solvent effects.
-
Dilute the purified 20S proteasome to the desired concentration in ice-cold Proteasome Assay Buffer.
-
For control wells, pre-incubate the diluted proteasome with a proteasome inhibitor (e.g., 10 µM MG-132) for 15-30 minutes at 37°C.
-
Pipette the diluted proteasome (and inhibitor for control wells) into the wells of the 96-well plate.
-
Initiate the reaction by adding the this compound working solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot. The proteasome-specific activity is the difference between the rate in the absence and presence of the inhibitor.
Proteasome Activity Assay in Cell Lysates
This protocol allows for the measurement of proteasome activity in a more complex biological sample.
Materials:
-
Cultured cells
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM EDTA, 1 mM EGTA, 0.5% NP-40)
-
BCA Protein Assay Kit
-
Other materials as listed in the purified proteasome assay.
Procedure:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse the cells in Lysis Buffer on ice. Do not use protease inhibitors in the lysis buffer.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL in Proteasome Assay Buffer.
-
Follow steps 4-9 from the "In Vitro Proteasome Activity Assay with Purified 20S Proteasome" protocol, substituting the purified enzyme with the cell lysate. It is crucial to include the inhibitor control to distinguish proteasome activity from that of other cellular proteases.[7]
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for a proteasome activity assay and subsequent data analysis.
Quantitative Data: Kinetic Parameters
Conclusion
This compound is an invaluable tool for the investigation of proteasome activity. A thorough understanding of its fluorescent properties, the biochemical pathway it interrogates, and meticulous adherence to optimized experimental protocols are paramount for generating high-quality, reproducible data. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their studies of proteasome function and in the development of novel therapeutics targeting the ubiquitin-proteasome system.
References
- 1. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 2. AMC [7-Amino-4-methylcoumarin] [anaspec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. caymanchem.com [caymanchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 26S Proteasome utilizes a kinetic gateway to prioritize substrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-LRR-AMC: A Fluorogenic Substrate for Measuring Proteasome Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of Boc-LRR-AMC (Boc-L-Leucyl-L-Arginyl-L-Arginine-7-amido-4-methylcoumarin), a widely used fluorogenic substrate for assessing the trypsin-like activity of the proteasome.
Introduction to this compound
This compound is a synthetic peptide substrate designed for the sensitive and specific measurement of the trypsin-like peptidase activity of the 20S and 26S proteasome complexes. The substrate consists of the tripeptide Leucyl-Arginyl-Arginine, which is recognized and cleaved by the β2 subunit of the proteasome. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is conjugated to the fluorophore 7-amino-4-methylcoumarin (AMC).
Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC moiety, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity can be monitored over time to determine the rate of substrate hydrolysis, which is directly proportional to the proteasome's trypsin-like activity.
Chemical Structure and Properties
The chemical structure and key physicochemical properties of this compound are summarized in the tables below.
Table 1: Chemical Identity of this compound
| Property | Value |
| Full Chemical Name | N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-L-arginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide |
| Synonyms | Boc-Leu-Arg-Arg-AMC, Boc-Leu-Arg-Arg-7-amido-4-Methylcoumarin |
| Molecular Formula | C₃₃H₅₂N₁₀O₇ |
| Molecular Weight | 700.83 g/mol [1] |
| CAS Number | 109358-46-5[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Crystalline solid |
| Purity | ≥90% |
| Solubility | DMF: 14 mg/mLDMSO: 12 mg/mLEthanol: 10 mg/mLPBS (pH 7.2): 1 mg/mL |
| Storage | Store at -20°C. Avoid repeated freeze-thaw cycles after dissolving. |
Table 3: Fluorescence Properties of this compound and Released AMC
| Property | Wavelength (nm) |
| Excitation (AMC) | 340-380 |
| Emission (AMC) | 440-460[2][3][4] |
Mechanism of Action and Application in Proteasome Research
This compound is a valuable tool for studying the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation and cellular homeostasis. The proteasome possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing). This compound specifically measures the trypsin-like activity, which cleaves peptide bonds after basic amino acid residues.
The workflow for a typical proteasome activity assay using this compound is depicted below.
References
The Role of Boc-LRR-AMC in Quantifying Immunoproteasome Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immunoproteasome is a specialized form of the proteasome, the primary non-lysosomal protease complex in eukaryotic cells responsible for protein degradation. Unlike the constitutively expressed proteasome, the immunoproteasome is induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and plays a crucial role in the adaptive immune response by generating peptides for presentation by MHC class I molecules.[1][2][3] Accurate measurement of immunoproteasome activity is therefore vital for research in immunology, oncology, and the development of novel therapeutics targeting inflammatory and autoimmune diseases.
This technical guide provides a comprehensive overview of the use of the fluorogenic substrate Boc-LRR-AMC for the specific measurement of the trypsin-like activity of the immunoproteasome, primarily mediated by its β2i (also known as MECL-1) subunit.
This compound: A Fluorogenic Substrate for Trypsin-Like Proteasome Activity
This compound (Boc-Leucyl-Arginyl-Arginine-7-amino-4-methylcoumarin) is a synthetic peptide substrate that is specifically cleaved by the trypsin-like activity of both the constitutive proteasome (β2 subunit) and the immunoproteasome (β2i subunit).[3] The substrate consists of a tripeptide sequence (Leu-Arg-Arg) recognized by the active site of these subunits, a Boc (tert-butyloxycarbonyl) protecting group at the N-terminus, and a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), at the C-terminus.
Upon enzymatic cleavage of the peptide bond between the arginine and AMC, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence intensity can be measured using a fluorometer and is directly proportional to the enzymatic activity of the proteasome.
Quantitative Data for Immunoproteasome Activity Assays
| Parameter | Value | Notes |
| This compound Working Concentration | 50 - 200 µM | Optimal concentration may vary depending on the specific experimental conditions and the source of the proteasome.[4] |
| Excitation Wavelength | 340 - 380 nm | The optimal excitation wavelength for AMC is around 350 nm, but a broader range can be used depending on the available filter sets.[5] |
| Emission Wavelength | 440 - 460 nm | The emission maximum of free AMC is around 440-460 nm.[5] |
| IFN-γ Concentration for Induction | 100 - 500 U/mL | The concentration of IFN-γ used to induce immunoproteasome expression in cell culture can vary between cell lines. |
| IFN-γ Incubation Time | 24 - 72 hours | The optimal incubation time to achieve maximal immunoproteasome expression is cell-type dependent. |
| Proteasome Inhibitor (Control) | MG132 (10-50 µM), Epoxomicin (1-10 µM) | Used to confirm that the measured fluorescence is due to proteasome activity.[4] |
Experimental Protocols
Induction of Immunoproteasome Expression in Cell Culture
This protocol describes the induction of immunoproteasome expression in a mammalian cell line (e.g., HeLa, HEK293T) using IFN-γ.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human or mouse IFN-γ
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin-EDTA
Procedure:
-
Seed cells in a culture vessel at a density that will allow for logarithmic growth for the duration of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Add IFN-γ to the culture medium to a final concentration of 100-500 U/mL. A dose-response and time-course experiment is recommended to optimize induction for a specific cell line.
-
Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Harvest the cells by either scraping or trypsinization.
-
Wash the cells once with ice-cold PBS.
-
The cell pellet is now ready for lysate preparation.
Preparation of Cell Lysates
This protocol describes the preparation of whole-cell lysates for the measurement of proteasome activity.
Materials:
-
Cell pellet from induced and non-induced cells
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 0.5 mM EDTA, 0.025% digitonin)
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Microcentrifuge
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer. The volume of buffer will depend on the size of the cell pellet.
-
Lyse the cells by passing them through a Dounce homogenizer (10-20 strokes) or by repeated passage through a syringe with a 27-gauge needle on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the soluble proteasomes.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
-
The lysate can be used immediately or stored at -80°C for future use.
Immunoproteasome Activity Assay using this compound
This protocol details the measurement of trypsin-like proteasome activity in cell lysates using this compound.
Materials:
-
Cell lysates from IFN-γ treated and untreated cells
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Proteasome inhibitor stock solution (e.g., 10 mM MG132 in DMSO)
-
Black 96-well microplate
-
Fluorometer capable of kinetic measurements
Procedure:
-
Prepare a master mix of Assay Buffer and this compound. The final concentration of this compound in the well should be between 50-200 µM.
-
For each sample, prepare three wells:
-
Total activity: Cell lysate + master mix
-
Inhibitor control: Cell lysate + master mix + proteasome inhibitor (e.g., final concentration of 10-50 µM MG132)
-
Buffer control: Lysis buffer + master mix
-
-
Add the cell lysate (typically 10-50 µg of total protein) to the appropriate wells.
-
Add the proteasome inhibitor to the inhibitor control wells and an equivalent volume of DMSO to the other wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the this compound master mix to all wells.
-
Immediately place the plate in a pre-warmed fluorometer.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-5 minutes. Use an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the rate of AMC release (slope of the linear portion of the fluorescence versus time curve).
-
The specific immunoproteasome activity is calculated by subtracting the rate of the inhibitor control from the total activity rate of the IFN-γ induced sample. The activity of the constitutive proteasome can be determined from the untreated cell lysate.
Signaling Pathways and Experimental Workflows
IFN-γ Signaling Pathway for Immunoproteasome Induction
The induction of immunoproteasome subunits is a well-characterized process initiated by the binding of IFN-γ to its receptor on the cell surface. This triggers a signaling cascade that leads to the transcriptional activation of the genes encoding the immunoproteasome catalytic subunits β1i (LMP2), β2i (MECL-1), and β5i (LMP7).
Caption: IFN-γ signaling pathway leading to immunoproteasome induction.
Experimental Workflow for Measuring Immunoproteasome Activity
The following diagram illustrates the key steps involved in the experimental workflow for measuring immunoproteasome activity using this compound.
Caption: Experimental workflow for immunoproteasome activity measurement.
Conclusion
This compound is a valuable and widely used tool for the measurement of the trypsin-like activity of the immunoproteasome. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can obtain reliable and reproducible data on immunoproteasome function. This will facilitate a deeper understanding of its role in health and disease and aid in the development of novel therapeutic strategies. The provided diagrams offer a clear visual representation of the key biological pathway and experimental procedures, further enhancing the utility of this guide for professionals in the field.
References
- 1. An assay for 26S proteasome activity based on fluorescence anisotropy measurements of dye-labeled protein substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the immunoproteasome's substrate preferences for improved hydrolysis and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ubpbio.com [ubpbio.com]
- 5. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
The Discovery and Application of Boc-LRR-AMC: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the fluorogenic substrate Boc-LRR-AMC, a critical tool for assessing the trypsin-like activity of the proteasome. This document details its biochemical properties, experimental applications, and the broader context of its use in studying cellular protein degradation pathways.
Introduction: The Need for Specific Proteasome Substrates
The ubiquitin-proteasome system (UPS) is a principal mechanism for regulated protein degradation in eukaryotic cells, playing a crucial role in cellular homeostasis. The 20S proteasome, the catalytic core of this system, possesses multiple proteolytic activities, broadly classified as chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing). To dissect the intricate roles of these distinct activities in normal physiology and disease, specific substrates are required. The development of fluorogenic peptide substrates, such as those based on 7-amino-4-methylcoumarin (AMC), revolutionized the study of proteases by providing a sensitive and continuous method for measuring their activity.
This compound, a synthetic tripeptide linked to an AMC fluorophore, was developed as a specific substrate for the trypsin-like activity of the proteasome, which preferentially cleaves after basic amino acid residues. Its design leverages the substrate specificity of the proteasome's S1 pocket to enable targeted measurement of this particular catalytic function.
Biochemical and Physical Properties of this compound
This compound, also known as Boc-Leu-Arg-Arg-AMC, is a well-characterized fluorogenic substrate. Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC group, the highly fluorescent AMC is released.[1][2][3][4][5] This release can be monitored in real-time using a fluorometer, providing a direct measure of enzymatic activity.
| Property | Value | Reference |
| Full Chemical Name | N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-L-arginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | [1] |
| Molecular Formula | C₃₃H₅₂N₁₀O₇ | [1] |
| Molecular Weight | 700.8 g/mol | [1] |
| Excitation Maximum (AMC) | 340-360 nm | [1][4] |
| Emission Maximum (AMC) | 440-460 nm | [1][4] |
| Purity | Typically ≥90% | [1] |
| Solubility | Soluble in DMSO and DMF | [1] |
Synthesis of this compound
A generalized synthetic workflow is as follows:
-
Resin Preparation: A suitable solid support, such as a Rink amide resin, is prepared.
-
Coupling of the First Amino Acid: The C-terminal amino acid, Arginine, with its side chain protected, is coupled to the resin.
-
Deprotection: The Boc protecting group on the N-terminus of the coupled arginine is removed.
-
Sequential Coupling: The subsequent amino acids, Arginine and Leucine, are sequentially coupled, with a deprotection step after each coupling.
-
Coupling to AMC: 7-amino-4-methylcoumarin is coupled to the N-terminus of the tripeptide.
-
Cleavage and Deprotection: The completed peptide-AMC conjugate is cleaved from the resin, and all side-chain protecting groups are removed.
-
Purification: The crude product is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the final this compound substrate.
Experimental Protocols and Applications
This compound is a versatile tool used in a variety of experimental settings to measure the trypsin-like activity of the proteasome.
In Vitro Proteasome Activity Assay
This protocol outlines a general method for measuring the activity of purified 20S or 26S proteasome.
Materials:
-
Purified 20S or 26S proteasome
-
This compound
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
DMSO for substrate stock solution
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in assay buffer to the desired final concentration (typically in the range of 50-200 µM). [2][7]
-
Add the diluted proteasome sample to the wells of the 96-well plate.
-
Initiate the reaction by adding the this compound solution to the wells.
-
Immediately place the plate in a pre-warmed fluorometer and measure the increase in fluorescence over time (kinetic mode) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
Measurement of Proteasome Activity in Cell Lysates
This protocol allows for the assessment of proteasome activity in a more complex biological sample.
Materials:
-
Cell culture of interest
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors, excluding proteasome inhibitors)
-
Proteasome inhibitor (e.g., MG132) for control wells
-
This compound
-
Bradford or BCA protein assay reagents
-
Other materials as listed in the in vitro assay
Procedure:
-
Harvest and wash cells with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay.
-
For control wells, pre-incubate a portion of the cell lysate with a proteasome inhibitor (e.g., 20 µM MG132) for 30 minutes at 37°C.
-
Dilute the cell lysate (and the inhibitor-treated lysate) to the desired concentration in assay buffer.
-
Add the diluted lysates to the wells of a 96-well plate.
-
Initiate the reaction by adding the this compound solution.
-
Measure fluorescence as described in the in vitro protocol.
-
The proteasome-specific activity is calculated by subtracting the rate of fluorescence increase in the inhibitor-treated lysate from the rate in the untreated lysate.
High-Throughput Screening (HTS) of Proteasome Inhibitors
This compound is well-suited for HTS applications to identify novel inhibitors of the proteasome's trypsin-like activity. The assay is typically miniaturized to a 384- or 1536-well format.
General Workflow:
-
Dispense test compounds from a chemical library into the wells of the microplate.
-
Add a solution containing purified proteasome to each well and incubate for a defined period.
-
Initiate the enzymatic reaction by adding a solution of this compound.
-
Measure the fluorescence signal at a single time point (endpoint assay) or kinetically.
-
Compounds that result in a significant decrease in fluorescence signal are identified as potential inhibitors.
Quantitative Data: Kinetic Parameters
The kinetic parameters, Michaelis constant (K_m) and maximum velocity (V_max), are crucial for characterizing the interaction between an enzyme and its substrate. While a comprehensive comparative table of kinetic data for this compound with a wide range of proteases is not available in a single source, the following table summarizes available data for the 20S proteasome. It is important to note that these values can vary depending on the experimental conditions.
| Enzyme | Substrate | K_m (µM) | V_max (relative units) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) | Reference |
| Bovine 20S Proteasome | This compound | 16.5 | 411.0 | Not specified | [8] |
| Human 20S Proteasome | Boc-LSTR-AMC | 3.3 x 10⁻⁵ | 8.4 s⁻¹ (k_cat) | Not specified | [9] |
Note: Data for Boc-LSTR-AMC with activated protein C is included for context as a related trypsin-like substrate.
Signaling Pathways and Experimental Workflows
The Ubiquitin-Proteasome System and NF-κB Signaling
The trypsin-like activity of the proteasome is integral to various cellular signaling pathways. A prominent example is the activation of the transcription factor NF-κB, a key regulator of the inflammatory response.[5][9][10][11] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon receiving an upstream signal, IκB is phosphorylated and subsequently ubiquitinated, marking it for degradation by the 26S proteasome. The degradation of IκB liberates NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes. Measuring the trypsin-like activity of the proteasome with this compound can provide insights into the functional state of this critical step in the NF-κB signaling cascade.
Experimental Workflow for Fluorogenic Substrate Development
The development of a novel fluorogenic protease substrate like this compound follows a structured workflow to ensure its specificity and utility. This process involves iterative steps of design, synthesis, and characterization.
Conclusion
This compound remains a cornerstone tool for researchers investigating the trypsin-like activity of the proteasome. Its well-defined biochemical properties and straightforward application in various experimental setups have solidified its importance in cell biology and drug discovery. By providing a specific and sensitive readout of a key proteolytic activity, this compound continues to facilitate a deeper understanding of the complex regulatory roles of the ubiquitin-proteasome system in health and disease. This guide serves as a comprehensive resource to aid researchers in the effective utilization of this valuable substrate.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ubpbio.com [ubpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure‐Based Design of Fluorogenic Substrates Selective for Human Proteasome Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ubpbio.com [ubpbio.com]
- 8. biorxiv.org [biorxiv.org]
- 9. glpbio.com [glpbio.com]
- 10. shop.bachem.com [shop.bachem.com]
- 11. Measurement of Protease Activities Using Fluorogenic Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-LRR-AMC for Detecting Trypsin-Like Proteasome Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the regulated degradation of intracellular proteins. It plays a pivotal role in maintaining protein homeostasis and controlling a vast array of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central protease of this pathway, possesses three distinct catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like. The trypsin-like activity, which cleaves after basic amino acid residues, is a key target for understanding proteasome function and for the development of therapeutic inhibitors.
Boc-LRR-AMC (Boc-Leu-Arg-Arg-7-amido-4-methylcoumarin) is a highly specific fluorogenic substrate designed to measure the trypsin-like activity of the 20S and 26S proteasomes.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for various sample types, quantitative data for assay setup, and its application in drug discovery.
Mechanism of Action
The principle behind the this compound assay is based on the enzymatic cleavage of the substrate by the proteasome's trypsin-like activity. The peptide sequence Leu-Arg-Arg is specifically recognized and cleaved by the β2 subunit of the proteasome. Upon cleavage, the fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC), is released.[3] Free AMC exhibits strong fluorescence when excited at approximately 340-380 nm, with an emission maximum at 440-460 nm.[1][4] The rate of AMC release is directly proportional to the trypsin-like activity of the proteasome in the sample.
Quantitative Data for Assay Design
Accurate and reproducible measurement of trypsin-like proteasome activity requires careful consideration of substrate and enzyme concentrations. The following tables summarize key quantitative parameters for using this compound.
| Parameter | Value | Reference(s) |
| Excitation Wavelength | 340 - 380 nm | [1][4] |
| Emission Wavelength | 440 - 460 nm | [1][4] |
| Typical Working Concentration | 50 - 200 µM | [4] |
| Molecular Weight | ~700.83 g/mol | [2] |
| Proteasome Type | Substrate Concentration for Kinetic Assays | Notes | Reference(s) |
| Purified 20S Constitutive Proteasome | 100 µM | Used in a comparative study with immunoproteasome. | [5] |
| Purified 20S Immunoproteasome | 100 µM | Used in a comparative study with constitutive proteasome. | [5] |
| Cell Lysates | 100 µM | A commonly used concentration for endpoint and kinetic assays. | [1] |
| Tissue Homogenates | 50 µM | Optimized concentration for pancreatic tissue. | [6] |
Experimental Protocols
This section provides detailed methodologies for measuring trypsin-like proteasome activity using this compound in various biological samples.
Protocol 1: Proteasome Activity in Cell Lysates
This protocol is suitable for determining the overall trypsin-like activity in cultured cells.
Materials:
-
Cell lysis buffer (50 mM TRIS, 0.1% NP40, pH 7.5)[1]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 20 mM Tris, pH 7.5)[1]
-
Proteasome inhibitor (e.g., MG132) for control wells
-
Black, flat-bottom 96-well plates
-
Fluorometric microplate reader
Procedure:
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells on ice at a density of 10^7 cells/mL in lysis buffer.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
Adjust the protein concentration to 200 µg/mL with lysis buffer.[1]
-
-
Assay Setup:
-
Add 50 µL of cell lysate to each well of a black 96-well plate.
-
For inhibitor control wells, add a final concentration of a proteasome inhibitor (e.g., 20 µM MG132) and incubate for 10 minutes at room temperature.[1]
-
Prepare the this compound working solution by diluting the stock solution in assay buffer to a final concentration of 100 µM.[1]
-
-
Measurement:
-
Initiate the reaction by adding 50 µL of the this compound working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[1]
-
Measure the fluorescence at Ex/Em = 380/460 nm using a microplate reader.
-
The proteasome-specific activity is calculated by subtracting the fluorescence values of the inhibitor-treated wells from the untreated wells.
-
Protocol 2: Capture Assay for Proteasome Activity (CAPA)
This method allows for the specific measurement of proteasome activity after capturing the proteasome complex on an antibody-coated plate.[1]
Materials:
-
Anti-proteasome antibody (e.g., anti-α2 subunit)
-
Black 96-well Maxisorp plates
-
Blocking buffer (PBS with 2% BSA)
-
Cell lysate (prepared as in Protocol 1)
-
Wash buffer (20 mM Tris with 0.1% NP40, pH 7.5, and 20 mM Tris, pH 7.5)[1]
-
This compound working solution (100 µM in 20 mM Tris, pH 7.5)[1]
Procedure:
-
Antibody Coating:
-
Proteasome Capture:
-
Wash the wells with PBS.
-
Add 50 µL of cell lysate (adjusted to ~200 ng of proteasome per well) to each well and incubate for 2 hours at 4°C.[1]
-
-
Activity Measurement:
-
Carefully wash the wells first with 20 mM Tris containing 0.1% NP40 and then with 20 mM Tris to remove unbound material.[1]
-
(Optional) Add proteasome inhibitors to control wells and incubate for 10 minutes.
-
Add 100 µL of 100 µM this compound working solution to each well.[1]
-
Incubate at 37°C for approximately 30 minutes.[1]
-
Measure fluorescence at Ex/Em = 380/460 nm.
-
Protocol 3: Activity Assay with Purified Proteasomes
This protocol is ideal for kinetic studies and for comparing the activity of different proteasome subtypes.
Materials:
-
Purified 20S or 26S proteasome (constitutive or immunoproteasome)
-
Assay buffer (e.g., 20 mM Tris, pH 7.1, 50 mM NaCl, 2 mM β-mercaptoethanol)[5]
-
This compound stock solution
-
Black 96-well plate
Procedure:
-
Enzyme Preparation:
-
Dilute the purified proteasome to the desired concentration (e.g., 20 nM) in pre-warmed assay buffer.[5]
-
-
Substrate Preparation:
-
Prepare a range of this compound concentrations in the assay buffer to determine kinetic parameters (e.g., 0-200 µM). For single-point assays, a concentration of 100 µM is often used.[5]
-
-
Measurement:
-
Add 50 µL of the diluted proteasome solution to the wells.
-
Initiate the reaction by adding 50 µL of the this compound solution.
-
Immediately begin monitoring the increase in fluorescence in a kinetic mode for 20-30 minutes at 37°C, with readings taken every 1-2 minutes.[5]
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
Signaling Pathways and Logical Relationships
The activity of the proteasome, including its trypsin-like component, is tightly regulated and integrated with various cellular signaling pathways. Changes in trypsin-like activity can be indicative of altered cellular states, such as those found in cancer and neurodegenerative diseases.[7][8]
The Ubiquitin-Proteasome Pathway
The canonical pathway leading to protein degradation by the proteasome involves the tagging of substrate proteins with a polyubiquitin chain. This process is carried out by a cascade of three enzymes: E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and E3 (ubiquitin ligase). The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
Experimental Workflow for Inhibitor Screening
This compound is a valuable tool in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of the proteasome's trypsin-like activity. The general workflow for such a screen is depicted below.
Caption: High-throughput screening workflow for proteasome inhibitors.
Data Analysis and Interpretation
Proper analysis of the raw fluorescence data is crucial for obtaining meaningful results.
-
Background Subtraction: For each time point, subtract the fluorescence intensity of the wells containing a proteasome inhibitor (e.g., MG132) from the wells without the inhibitor. This corrects for non-proteasomal cleavage of the substrate and background fluorescence.
-
Standard Curve: To quantify the amount of AMC produced, a standard curve should be generated using known concentrations of free AMC. This allows for the conversion of relative fluorescence units (RFU) to moles of product formed.
-
Calculation of Specific Activity: The specific activity of the proteasome can be calculated using the following formula:
Specific Activity (nmol/min/mg) = (Slope of the linear range of the standard curve in RFU/nmol) / (Initial rate of reaction in RFU/min) / (Amount of protein in mg)
-
Inhibitor Potency (IC50 Determination): For inhibitor studies, plot the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%, can then be determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a robust and sensitive tool for the specific measurement of trypsin-like proteasome activity. Its versatility allows for its use in a wide range of applications, from basic research into proteasome function to high-throughput screening for novel drug candidates. By following the detailed protocols and data analysis guidelines presented in this guide, researchers can obtain reliable and reproducible data to advance our understanding of the critical role of the proteasome in health and disease.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. ubpbio.com [ubpbio.com]
- 5. ubpbio.com [ubpbio.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. The ubiquitin-proteasome system in neurodegenerative diseases: precipitating factor, yet part of the solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ubpbio.com [ubpbio.com]
An In-depth Technical Guide to the Basic Research Applications of Boc-LRR-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic substrate Boc-LRR-AMC (Boc-Leu-Arg-Arg-AMC), its applications in basic research, and detailed protocols for its use. This compound is a valuable tool for studying the trypsin-like activity of the proteasome, a key component of the ubiquitin-proteasome system involved in protein degradation and cellular regulation.
Core Principles and Mechanism of Action
This compound is a synthetic peptide substrate conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[1][2][3] In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the peptide sequence by proteases with trypsin-like activity, primarily the 20S and 26S proteasomes, the free AMC is released.[4][5] This release results in a significant increase in fluorescence, which can be measured to quantify enzyme activity. The excitation and emission maxima of free AMC are typically in the range of 340-380 nm and 440-460 nm, respectively.[4][6]
Primary Applications in Research
The primary application of this compound is the measurement of the trypsin-like activity of the proteasome in various experimental settings.[2][3][5] This has implications for numerous research areas, including:
-
Cancer Biology: The proteasome is a validated target in cancer therapy. This compound can be used to screen for and characterize proteasome inhibitors.
-
Neurodegenerative Diseases: Dysregulation of the ubiquitin-proteasome system is implicated in diseases such as Alzheimer's and Parkinson's. This substrate can be used to study proteasome function in disease models.
-
Immunology: The proteasome plays a crucial role in antigen presentation. This compound can be used to investigate the effects of various stimuli on proteasome activity in immune cells.
-
Drug Discovery: High-throughput screening assays using this compound can be developed to identify novel modulators of proteasome activity.[3]
Beyond the proteasome, this compound has also been identified as a substrate for other enzymes, such as the Kex2 endoprotease.[7]
Quantitative Data Summary
The following table summarizes typical quantitative parameters associated with the use of this compound. Note that these values can vary depending on the specific experimental conditions.
| Parameter | Value | Notes |
| Excitation Wavelength | 340 - 380 nm | Optimal wavelength may vary with instrument.[1][4] |
| Emission Wavelength | 440 - 460 nm | |
| Working Concentration | 50 - 200 µM | Higher concentrations may be needed for crude lysates.[6][8] |
| Purity | ≥90% | Purity can affect assay performance. |
| Solubility | Soluble in DMSO | Prepare a concentrated stock solution in DMSO.[1][8] |
Experimental Protocols
General Proteasome Activity Assay in Cell Lysates
This protocol outlines a general method for measuring the trypsin-like activity of the proteasome in cell lysates.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40)
-
Protease inhibitor cocktail (optional, without proteasome inhibitors)
-
This compound substrate
-
DMSO
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)[4]
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
Dilute the cell lysate to the desired concentration (e.g., 1 mg/mL) in assay buffer.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[8]
-
Further dilute the this compound stock solution in assay buffer to the final working concentration (e.g., 100 µM).[4]
-
Add 50 µL of diluted cell lysate to each well of the 96-well plate.
-
Control Wells: Include wells with lysate and a proteasome inhibitor (e.g., MG132) to determine the non-proteasomal activity. Also include wells with assay buffer and substrate only as a blank.[6][8]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the diluted this compound substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.[4]
-
-
Data Acquisition:
High-Throughput Screening of Proteasome Inhibitors
This protocol can be adapted for high-throughput screening (HTS) of potential proteasome inhibitors.
Modifications for HTS:
-
Use a 384-well plate format to increase throughput.
-
Pre-incubate the cell lysate with the compound library for a set period (e.g., 30 minutes) before adding the this compound substrate.
-
Automate the liquid handling steps to ensure consistency and reduce manual error.
-
Include positive (known inhibitor) and negative (vehicle control) controls on each plate for data normalization.
Visualizations
Ubiquitin-Proteasome Signaling Pathway
Caption: The Ubiquitin-Proteasome Pathway and the role of this compound.
Experimental Workflow for Measuring Proteasome Activity
Caption: A typical experimental workflow for measuring proteasome activity.
Logical Relationship for HTS of Proteasome Inhibitors
Caption: Logical workflow for identifying proteasome inhibitors via HTS.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 4. glpbio.com [glpbio.com]
- 5. This compound, 10MG | Labscoop [labscoop.com]
- 6. ubpbio.com [ubpbio.com]
- 7. shop.bachem.com [shop.bachem.com]
- 8. ubpbio.com [ubpbio.com]
- 9. ubpbio.com [ubpbio.com]
A Technical Guide to Fluorogenic Substrates for Proteasome Activity Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of fluorogenic substrates for the measurement of proteasome activity. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize these critical tools in their work. This guide covers the core principles of fluorogenic proteasome substrates, their diverse applications, and detailed methodologies for their use in various experimental settings.
Introduction to the Proteasome and its Fluorogenic Substrates
The proteasome is a large, multi-catalytic protease complex responsible for the degradation of most intracellular proteins in eukaryotic cells. It plays a crucial role in maintaining cellular homeostasis by degrading damaged or misfolded proteins and regulating the levels of key signaling molecules. The 26S proteasome, the most common form, consists of a 20S core particle, which houses the proteolytic active sites, and one or two 19S regulatory particles that recognize, unfold, and translocate ubiquitinated substrates into the 20S core for degradation.
The 20S core particle of the mammalian proteasome possesses three distinct proteolytic activities:
-
Chymotrypsin-like (CT-L) activity: Cleaves after large hydrophobic residues.
-
Trypsin-like (T-L) activity: Cleaves after basic residues.
-
Caspase-like (CL) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity: Cleaves after acidic residues.
Fluorogenic substrates are invaluable tools for studying proteasome function and for the discovery of novel proteasome inhibitors.[1] These substrates are small peptides, typically three to four amino acids in length, that are conjugated to a fluorescent reporter molecule, most commonly 7-amino-4-methylcoumarin (AMC).[2][3] When the peptide is cleaved by a specific proteasomal active site, the AMC molecule is released, resulting in a significant increase in fluorescence that can be readily measured.[2]
Mechanism of Action
The fundamental principle behind fluorogenic proteasome substrates lies in the quenching of a fluorophore's signal until it is liberated by enzymatic cleavage. The peptide sequence of the substrate is designed to be specifically recognized and cleaved by one of the proteasome's catalytic activities.
References
- 1. Ac-Ala-Asn-Trp-AMC (Ac-ANW-AMC) (UBPBio Product Code: G1121) | Fluorescent Peptide / Protein Substrates | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 2. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo imaging of proteasome inhibition using a proteasome‐sensitive fluorescent reporter - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Proteasome Activity: A Detailed Protocol for the Boc-LRR-AMC Assay
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the regulated degradation of intracellular proteins. This process is fundamental to a variety of cellular functions, including cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins. The 26S proteasome, the central enzyme of this pathway, possesses multiple proteolytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities. Dysregulation of the UPS has been implicated in numerous diseases, making the proteasome a key target for therapeutic intervention.
This document provides a detailed protocol for the use of the fluorogenic substrate Boc-Leu-Arg-Arg-7-amido-4-methylcoumarin (Boc-LRR-AMC) to specifically measure the trypsin-like activity of purified 20S and 26S proteasomes. Cleavage of the peptide backbone by the proteasome releases the fluorescent aminomethylcoumarin (AMC) group, resulting in a quantifiable increase in fluorescence. This assay is a robust and sensitive method for screening potential proteasome inhibitors and for studying the enzymatic activity of the proteasome in vitro.
Principle of the Assay
The this compound assay is based on the enzymatic cleavage of a synthetic peptide substrate linked to a fluorescent reporter. The substrate, this compound, is specifically recognized and cleaved by the trypsin-like active sites of the proteasome. Upon cleavage, the highly fluorescent 7-amido-4-methylcoumarin (AMC) moiety is released. The rate of AMC release is directly proportional to the proteasome's trypsin-like activity and can be monitored in real-time or as an endpoint measurement using a fluorescence plate reader.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the this compound assay with purified proteasome.
| Parameter | Value | Notes |
| Reagents | ||
| Purified 20S or 26S Proteasome | 5 - 20 nM | Optimal concentration should be determined empirically. |
| This compound Stock Solution | 50 mM in DMSO | Store at -20°C in aliquots to avoid freeze-thaw cycles.[1] |
| This compound Working Concentration | 50 - 200 µM | The final concentration in the assay well.[1][2][3] |
| Proteasome Inhibitor (e.g., MG132) | 10 - 100 µM | Used as a negative control to determine non-proteasomal activity.[1] |
| Assay Buffer | ||
| Buffer Composition | 20 mM Tris, 50 mM NaCl | Adjust pH to 7.1 - 7.5 at 37°C.[1][2] |
| Reaction Conditions | ||
| Incubation Temperature | 37°C | Ensure temperature stability for consistent results.[2][4] |
| Incubation Time (Kinetic) | 20 - 30 minutes | Continuous reading of fluorescence.[2] |
| Incubation Time (Endpoint) | 30 - 60 minutes | Single fluorescence reading after incubation.[4] |
| Detection | ||
| Excitation Wavelength | 340 - 380 nm | Optimal wavelength may vary slightly between instruments.[4][5] |
| Emission Wavelength | 440 - 460 nm | Optimal wavelength may vary slightly between instruments.[4][5] |
Experimental Protocols
This section provides a detailed step-by-step methodology for performing the this compound assay.
Materials
-
Purified 20S or 26S Proteasome
-
This compound substrate
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tris-HCl
-
Sodium Chloride (NaCl)
-
Proteasome inhibitor (e.g., MG132)
-
Black, flat-bottom 96-well microplates (for fluorescence assays)
-
Fluorescence microplate reader with temperature control
-
Standard laboratory equipment (pipettes, tubes, etc.)
Reagent Preparation
-
Assay Buffer (20 mM Tris, 50 mM NaCl, pH 7.5):
-
Prepare a stock solution of 1 M Tris-HCl, pH 7.5.
-
Prepare a stock solution of 5 M NaCl.
-
In a suitable volume of nuclease-free water, add the Tris-HCl and NaCl stock solutions to final concentrations of 20 mM and 50 mM, respectively.
-
Adjust the final pH to 7.5 at 37°C.
-
Store the buffer at 4°C.
-
-
This compound Stock Solution (50 mM):
-
Purified Proteasome Solution:
-
Dilute the purified proteasome to the desired working concentration (e.g., 10 nM) in pre-warmed Assay Buffer immediately before use. Keep on ice until ready to add to the assay plate.
-
-
Proteasome Inhibitor Stock Solution (e.g., 10 mM MG132):
-
Dissolve MG132 in DMSO to a final concentration of 10 mM.
-
Store in aliquots at -20°C.
-
Assay Procedure
-
Plate Setup:
-
Design the plate layout to include wells for:
-
Blank (Assay Buffer only)
-
Substrate Control (Assay Buffer + this compound)
-
Enzyme Control (Assay Buffer + Purified Proteasome)
-
Test Samples (Assay Buffer + Purified Proteasome + this compound)
-
Inhibitor Control (Assay Buffer + Purified Proteasome + Inhibitor + this compound)
-
-
-
Reaction Assembly:
-
Pre-warm the black 96-well plate and the Assay Buffer to 37°C.
-
Add 50 µL of Assay Buffer to all wells.
-
For inhibitor control wells, add the appropriate volume of the proteasome inhibitor stock solution and incubate for 10-15 minutes at 37°C.
-
Add 25 µL of the diluted purified proteasome solution to the appropriate wells.
-
To initiate the reaction, add 25 µL of a 4X working solution of this compound (e.g., 400 µM for a final concentration of 100 µM) to all wells except the Enzyme Control and Blank wells.
-
The final reaction volume in each well should be 100 µL.
-
-
Fluorescence Measurement:
-
Kinetic Assay (Recommended): Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 1-2 minutes for a total of 20-30 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[2]
-
Endpoint Assay: If a kinetic reading is not possible, incubate the plate at 37°C for 30-60 minutes, protected from light. After the incubation period, measure the fluorescence intensity at the same wavelengths.
-
Data Analysis
-
Subtract the background fluorescence (from the Substrate Control wells) from all other readings.
-
For the kinetic assay, determine the reaction rate (Vmax) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Proteasome activity can be expressed as the rate of AMC production (e.g., Relative Fluorescence Units per minute).
-
To quantify the specific proteasome activity, subtract the rate of the Inhibitor Control from the rate of the Test Samples.
Visualizations
Ubiquitin-Proteasome Signaling Pathway
The following diagram illustrates the key steps in the ubiquitin-proteasome pathway, leading to protein degradation.
Caption: The Ubiquitin-Proteasome Pathway.
This compound Assay Workflow
This diagram outlines the experimental workflow for the this compound proteasome activity assay.
References
Application Notes and Protocols for Boc-LRR-AMC Cell Lysate Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing the fluorogenic substrate Boc-LRR-AMC to measure the trypsin-like activity of the proteasome in cell lysates. This assay is a valuable tool for studying the ubiquitin-proteasome system (UPS), which plays a critical role in cellular processes such as protein degradation, cell cycle control, and apoptosis. Dysregulation of the UPS is implicated in various diseases, including cancer and neurodegenerative disorders, making it a key target for drug development.
Introduction
The this compound (Boc-Leu-Arg-Arg-AMC) assay is a sensitive and specific method for quantifying the trypsin-like proteolytic activity of the 20S and 26S proteasomes.[1][2][3][4][5][6] The substrate consists of a peptide sequence (Leu-Arg-Arg) recognized and cleaved by the proteasome, which is conjugated to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC).[1][5][6] Upon cleavage of the peptide by the proteasome, the free AMC is released, resulting in a measurable fluorescent signal.[1][5][6] The intensity of the fluorescence is directly proportional to the proteasome's enzymatic activity. This assay can be performed in a 96-well plate format, making it suitable for high-throughput screening of potential proteasome inhibitors or activators.
Principle of the Assay
The fundamental principle of the assay is the enzymatic cleavage of a non-fluorescent substrate to release a fluorescent reporter.
Caption: Principle of the this compound fluorogenic assay.
Materials and Reagents
Reagents
| Reagent | Supplier | Catalog No. (Example) | Storage |
| Boc-Leu-Arg-Arg-AMC (this compound) | UBPBio | G3100 | -20°C, protect from light[7] |
| Dimethyl sulfoxide (DMSO) | Any | N/A | Room Temperature |
| Proteasome Inhibitor (e.g., MG132) | Any | N/A | -20°C |
| Cell Lysis Buffer | See recipe below | N/A | 4°C |
| Assay Buffer | See recipe below | N/A | 4°C |
| Phosphate-Buffered Saline (PBS) | Any | N/A | Room Temperature |
| Bovine Serum Albumin (BSA) or Bradford Reagent | Any | N/A | 4°C |
Equipment
-
Microplate reader with fluorescence detection (excitation/emission filters for ~360-380 nm/440-460 nm)[1][7]
-
Black, flat-bottom 96-well plates (for fluorescence measurement)[8]
-
Ice bucket
-
Microcentrifuge
-
Standard laboratory pipettes and tips
-
Incubator at 37°C
Experimental Protocols
Reagent Preparation
This compound Stock Solution (10 mM):
-
Dissolve the this compound powder in DMSO to make a 10 mM stock solution.[10]
-
Aliquot and store at -20°C, avoiding multiple freeze-thaw cycles.[7]
Proteasome Inhibitor Stock Solution (e.g., 10 mM MG132):
-
Dissolve MG132 in DMSO to create a 10 mM stock solution.
-
Aliquot and store at -20°C.
Cell Lysis Buffer (50 mM Tris, 0.1% NP-40, pH 7.5):
-
Prepare a solution of 50 mM Tris buffer.
-
Adjust the pH to 7.5.
-
Store at 4°C.
Assay Buffer (20 mM Tris, pH 7.1, 50 mM NaCl, 2 mM β-mercaptoethanol):
-
Add β-mercaptoethanol to a final concentration of 2 mM just before use.[7][10]
-
Warm to 37°C before use.[10]
Cell Lysate Preparation
Caption: Workflow for preparing cell lysates for the assay.
-
Culture cells to the desired confluency.
-
Harvest the cells and wash them twice with ice-cold PBS.[8][9]
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 10^7 cells/mL).[11][12]
-
Lyse the cells by sonication on ice (e.g., 10-second pulses) or by scraping.[8][9]
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.[8][9]
-
Carefully collect the supernatant, which contains the cell lysate.[8]
-
Determine the protein concentration of the lysate using a standard method such as the BCA or Bradford assay.
-
The lysate can be used immediately or stored in aliquots at -70°C.[8]
Assay Procedure
-
Prepare 2X Substrate Solution: Dilute the 10 mM this compound stock solution in pre-warmed (37°C) Assay Buffer to a 2X working concentration (e.g., 200 µM for a final concentration of 100 µM).[7][10]
-
Plate Layout: Design the experiment in a black 96-well plate. Include wells for:
-
Blank: Assay buffer only.
-
Negative Control: Cell lysate treated with a proteasome inhibitor (e.g., MG132).
-
Experimental Samples: Cell lysate from treated and untreated cells.
-
-
Inhibitor Pre-incubation (for Negative Control):
-
Add Cell Lysate: Add 50 µL of each cell lysate sample to the appropriate wells of the 96-well plate.[7][8][10] If using a smaller volume of lysate, adjust the volume to 50 µL with Assay Buffer.[10]
-
Initiate the Reaction: Add 50 µL of the 2X this compound substrate solution to all wells to start the enzymatic reaction. The final volume in each well should be 100 µL.[7][10] The final substrate concentration will be half of the 2X solution (e.g., 100 µM).[8][11]
-
Fluorescence Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 20-60 minutes, with readings taken every 1-5 minutes.[7][8][10] Use an excitation wavelength of 360-380 nm and an emission wavelength of 460 nm.[7]
Data Presentation and Analysis
Quantitative Data Summary
| Parameter | Recommended Value |
| This compound Stock Concentration | 10 mM in DMSO |
| This compound Working Concentration | 50-200 µM[7] |
| Final Assay Volume | 100 µL |
| Cell Lysate Volume per Well | 50 µL |
| Protein Concentration per Well | 20-50 µg |
| Incubation Temperature | 37°C[8][11] |
| Incubation Time (Kinetic) | 20-60 minutes[7][8][10] |
| Excitation Wavelength | 360-380 nm[7] |
| Emission Wavelength | 460 nm[7] |
| Proteasome Inhibitor (MG132) Concentration | 10-100 µM[10][13] |
Data Analysis
-
Background Subtraction: For each time point, subtract the fluorescence reading of the blank (assay buffer + substrate) from all other readings.
-
Calculate Proteasome-Specific Activity: For each experimental sample, subtract the fluorescence signal of the corresponding negative control (lysate + inhibitor) to account for non-proteasomal cleavage of the substrate.[7]
-
Determine Reaction Rate: Plot the background-corrected fluorescence intensity against time for each sample. The initial linear portion of the curve represents the reaction rate. Calculate the slope of this linear range (ΔFluorescence/ΔTime). This slope is proportional to the proteasome activity.[7]
-
Normalize Data: Normalize the reaction rates to the protein concentration of the cell lysate to compare proteasome activity across different samples.
Ubiquitin-Proteasome System (UPS) Signaling Pathway
Caption: Overview of the Ubiquitin-Proteasome System pathway.
The UPS is the primary mechanism for targeted protein degradation in eukaryotic cells.[9][14] Proteins destined for degradation are first tagged with a chain of ubiquitin molecules through the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large multi-catalytic protease complex. The this compound assay specifically measures the trypsin-like activity of the catalytic core (20S) of the proteasome.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of cell lysate or compounds. | Subtract the fluorescence of a lysate-only control (no substrate). Ensure the use of a proteasome inhibitor control to determine non-specific cleavage.[7] |
| Low signal | Low proteasome activity in the lysate. Insufficient substrate or protein concentration. | Increase the amount of cell lysate per well. Optimize substrate concentration. Ensure proper storage and handling of reagents. |
| Non-linear reaction rate | Substrate depletion. Enzyme instability. | Use a lower concentration of cell lysate or measure for a shorter period. Ensure the assay buffer conditions are optimal. |
| High well-to-well variability | Pipetting errors. Uneven temperature across the plate. | Use a multichannel pipette for reagent addition. Ensure the plate reader has uniform temperature control. |
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tebubio.com [tebubio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 6. This compound, 10MG | Labscoop [labscoop.com]
- 7. ubpbio.com [ubpbio.com]
- 8. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteasome Assay in Cell Lysates [bio-protocol.org]
- 10. ubpbio.com [ubpbio.com]
- 11. glpbio.com [glpbio.com]
- 12. file.glpbio.com [file.glpbio.com]
- 13. ubpbio.com [ubpbio.com]
- 14. Proteasome Assay in Cell Lysates [en.bio-protocol.org]
Measuring Proteasome Activity: A Detailed Guide to Using Boc-LRR-AMC Fluorescence
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the determination of proteasome activity using the fluorogenic substrate Boc-LRR-AMC (Boc-Leu-Arg-Arg-7-amido-4-methylcoumarin). The trypsin-like activity of the proteasome cleaves the substrate, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified to determine proteasome activity. These protocols are designed for use in basic research, drug discovery, and clinical research settings.
Introduction to Proteasome Activity and its Measurement
The proteasome is a large, multi-catalytic protease complex responsible for the degradation of most intracellular proteins, playing a crucial role in cellular homeostasis.[1] It is central to the ubiquitin-proteasome system (UPS), which regulates a variety of cellular processes, including cell cycle progression, signal transduction, and stress responses.[1][2] Dysregulation of the proteasome pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders.[3]
The 20S proteasome core particle possesses three distinct catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like (peptidyl-glutamyl peptide-hydrolyzing) activities.[4] The this compound substrate is specifically designed to measure the trypsin-like activity of the 26S proteasome or its 20S catalytic core.[5][6][7] Upon cleavage by the proteasome, the fluorophore AMC is released, and its fluorescence can be measured at an excitation wavelength of 340-380 nm and an emission wavelength of 440-460 nm.[5][6] The rate of AMC release is directly proportional to the proteasome's trypsin-like activity. To ensure that the measured activity is specific to the proteasome, a proteasome-specific inhibitor, such as MG-132, is often used as a negative control.[4][8]
Signaling Pathway and Experimental Workflow
Ubiquitin-Proteasome Signaling Pathway
The ubiquitin-proteasome pathway is a major mechanism for targeted protein degradation in eukaryotic cells.[9] Proteins destined for degradation are first tagged with a polyubiquitin chain through the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[9][10] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome in an ATP-dependent process.[1][10]
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
Experimental Workflow for Proteasome Activity Assay
The following diagram outlines the key steps involved in the this compound proteasome activity assay.
Caption: Experimental workflow for the this compound proteasome activity assay.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier/Catalog No. (Example) | Storage |
| This compound | UBPBio (G3100) / Cayman Chemical (14915) | -20°C, protect from light |
| Proteasome Inhibitor (MG-132) | Abcam (ab141003) | -20°C |
| AMC (7-Amino-4-methylcoumarin) Standard | Sigma-Aldrich (A9891) | -20°C, protect from light |
| Assay Buffer (e.g., 20 mM Tris, pH 7.5) | - | 4°C |
| Lysis Buffer (e.g., 50 mM TRIS, 0.1% NP40, pH 7.5) | - | 4°C |
| Black, flat-bottom 96-well microplate | Corning (3603) | Room Temperature |
| Microplate reader with fluorescence capabilities | - | - |
| Purified 20S Proteasome (Positive Control) | UBPBio (A1400) | -80°C |
| Cell or tissue samples | - | -80°C |
Protocol 1: Preparation of Cell Lysates
-
Harvest cells and wash once with ice-cold PBS.
-
Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10^7 cells/mL).
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Adjust the protein concentration to a working range (e.g., 1-2 mg/mL) with lysis buffer. Lysates can be stored at -80°C.
Note: Do not use protease inhibitors in the lysis buffer as they may interfere with the proteasome activity assay.[4]
Protocol 2: AMC Standard Curve Generation
-
Prepare a 1 mM stock solution of AMC in DMSO.
-
Perform serial dilutions of the AMC stock solution in assay buffer to prepare standards ranging from 0 to 100 µM.
-
Add 100 µL of each standard dilution to the wells of a black 96-well plate in triplicate.
-
Include a blank control containing 100 µL of assay buffer.
-
Measure the fluorescence at Ex/Em = 380/460 nm.
-
Plot the fluorescence intensity (RFU) against the known AMC concentration (µM) and perform a linear regression to obtain the equation of the line (y = mx + c).
| AMC Concentration (µM) | Volume of 1 mM AMC Stock (µL) | Volume of Assay Buffer (µL) | Final Volume (µL) |
| 100 | 10 | 90 | 100 |
| 50 | 5 | 95 | 100 |
| 25 | 2.5 | 97.5 | 100 |
| 12.5 | 1.25 | 98.75 | 100 |
| 6.25 | 0.625 | 99.375 | 100 |
| 0 | 0 | 100 | 100 |
Protocol 3: Proteasome Activity Assay
-
Thaw all reagents and samples on ice.
-
Prepare the assay plate:
-
Sample Wells: Add 20-50 µg of protein lysate to each well.
-
Inhibitor Control Wells: Add the same amount of protein lysate as in the sample wells.
-
Positive Control Wells: Add a known amount of purified 20S proteasome.
-
Blank Wells: Add lysis buffer only.
-
-
Adjust the volume in all wells to 90 µL with assay buffer.
-
To the inhibitor control wells, add 1 µL of proteasome inhibitor (e.g., 10 mM MG-132 for a final concentration of 100 µM). To all other wells, add 1 µL of the inhibitor's solvent (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Prepare the this compound substrate solution by diluting the stock solution in assay buffer to a final working concentration of 50-200 µM.[8]
-
Start the reaction by adding 10 µL of the this compound substrate solution to all wells, bringing the final volume to 100 µL.
-
Immediately begin measuring the fluorescence kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes (Ex/Em = 380/460 nm).
Data Presentation and Analysis
Calculation of Proteasome Activity
-
Subtract the fluorescence of the blank from all readings.
-
Determine the rate of the reaction (Vmax) for each sample by calculating the slope of the linear portion of the kinetic curve (RFU/min).
-
The proteasome-specific activity is the difference between the rate of the reaction in the absence and presence of the proteasome inhibitor.
-
Proteasome Activity (RFU/min) = Vmax (sample) - Vmax (inhibitor control)
-
-
Convert the proteasome activity from RFU/min to nmol/min/mg of protein using the AMC standard curve.
-
Use the slope of the AMC standard curve (m in RFU/µM) to convert RFU to µM of AMC.
-
Activity (nmol/min/mg) = (Proteasome Activity (RFU/min) / slope of standard curve (RFU/µM)) * (Assay Volume (L)) * (1000 nmol/µmol) / (Protein amount (mg))
-
| Sample | Vmax (RFU/min) | Vmax with Inhibitor (RFU/min) | Proteasome Activity (RFU/min) | Proteasome Activity (nmol/min/mg) |
| Control Cells | Value | Value | Calculated Value | Calculated Value |
| Treated Cells | Value | Value | Calculated Value | Calculated Value |
| Positive Control | Value | Value | Calculated Value | Calculated Value |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Substrate degradation by non-proteasomal proteases. | Ensure the use of a specific proteasome inhibitor control to subtract non-specific activity.[8] |
| Autohydrolysis of the substrate. | Run a substrate-only blank to assess background. | |
| Low Signal | Low proteasome activity in the sample. | Increase the amount of protein lysate per well or increase the incubation time. |
| Inactive enzyme. | Use fresh lysates and ensure proper storage at -80°C. Include a positive control of purified proteasome. | |
| Incorrect filter settings on the plate reader. | Verify the excitation and emission wavelengths (Ex: 380 nm, Em: 460 nm). | |
| Non-linear Reaction Rate | Substrate depletion. | Use a lower concentration of protein lysate or a higher concentration of substrate. |
| Enzyme instability. | Ensure the assay is performed at a constant 37°C and that the assay buffer is at the optimal pH. |
References
- 1. Unlocking the proteasome: Structure and function | Abcam [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. The roles of the proteasome pathway in signal transduction and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. glpbio.com [glpbio.com]
- 6. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 7. caymanchem.com [caymanchem.com]
- 8. ubpbio.com [ubpbio.com]
- 9. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 10. Proteasome - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Boc-LRR-AMC in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of Boc-LRR-AMC (Boc-Leu-Arg-Arg-7-amido-4-methylcoumarin) as a fluorogenic substrate for in vitro assays. This compound is a sensitive and specific tool for measuring the trypsin-like peptidase activity of the 20S and 26S proteasome.[1][2][3][4] Upon cleavage by the proteasome, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, allowing for the quantification of enzymatic activity.[2]
Core Principles
This compound serves as a synthetic peptide substrate mimicking natural targets of the proteasome's trypsin-like activity, which primarily cleaves after basic amino acid residues. The assay's principle lies in the enzymatic liberation of AMC, a fluorophore that is quenched when conjugated to the peptide. The rate of AMC release is directly proportional to the proteasome's enzymatic activity and can be monitored in real-time using a fluorescence plate reader.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in in vitro assays.
Table 1: Recommended Working Concentrations and Conditions
| Parameter | Recommended Value | Notes |
| Working Concentration | 50 - 200 µM[5][6][7] | Optimal concentration may vary depending on the enzyme source and purity. 100 µM is a commonly used starting point.[5][8][9] |
| Stock Solution | 50 mM in DMSO[6] | Store at -20°C to avoid multiple freeze-thaw cycles.[1][5] |
| Excitation Wavelength | 340 - 380 nm[2][5][8] | The exact optimum can vary slightly between instruments. |
| Emission Wavelength | 440 - 460 nm[2][5][8] | |
| Assay Temperature | 37°C[5][6][8] |
Table 2: Typical Reagent and Sample Volumes for a 96-well Plate Assay
| Reagent | Volume per Well | Final Concentration (in 100 µL) |
| 2X Substrate Solution | 50 µL | 100 µM |
| Sample (e.g., cell lysate, purified proteasome) | 50 µL | Varies |
| Total Volume | 100 µL |
Experimental Protocols
Protocol 1: General Proteasome Activity Assay
This protocol provides a general method for measuring the trypsin-like activity of the proteasome in samples such as purified enzyme preparations or cell lysates.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 20 mM Tris (pH 7.1 at 37°C), 50 mM NaCl, 2 mM β-mercaptoethanol[5][6]
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare a 50 mM this compound Stock Solution:
-
Briefly centrifuge the vial of this compound powder to pellet the contents.
-
Add the appropriate volume of DMSO to the powder to achieve a 50 mM concentration (e.g., add 0.13 mL of DMSO to 5 mg of this compound).
-
Vortex thoroughly to dissolve. If necessary, warm the solution in a 50°C water bath to aid dissolution.[6]
-
-
Prepare 1X Assay Buffer:
-
Prepare 2X Substrate Solution (200 µM):
-
Warm the 1X Assay Buffer to 37°C.
-
Dilute the 50 mM this compound stock solution in the pre-warmed 1X Assay Buffer to a final concentration of 200 µM (e.g., add 4 µL of 50 mM stock to 996 µL of buffer).
-
Vortex to mix and keep at 37°C.[6]
-
-
Assay Plate Setup:
-
Add 50 µL of your sample (e.g., purified proteasome, cell lysate) to each well of a 96-well black plate. If using less than 50 µL of sample, adjust the volume to 50 µL with 1X Assay Buffer.[6]
-
Controls: It is crucial to include the following controls:
-
Substrate alone: 50 µL of 1X Assay Buffer to measure background fluorescence.
-
Inhibitor control: Pre-incubate your sample with a known proteasome inhibitor (e.g., MG132) to confirm that the measured activity is proteasome-specific.[5]
-
-
-
Initiate the Reaction:
-
Add 50 µL of the 2X Substrate Solution to each well, bringing the total volume to 100 µL and the final substrate concentration to 100 µM.[6]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (substrate alone) from all readings.
-
Determine the rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time curve. This slope represents the proteasome activity.[5]
-
Protocol 2: Capture Proteasome Assay (CAPA) from Cell Lysates
This protocol is adapted for measuring the activity of proteasomes captured from a cell lysate onto an antibody-coated plate.[8]
Materials:
-
Proteasome-specific antibody
-
96-well black maxisorp plate
-
Blocking Buffer: Phosphate-buffered saline (PBS) with 2% Bovine Serum Albumin (BSA)
-
Lysis Buffer: 50 mM Tris (pH 7.5), 0.1% NP-40[8]
-
Wash Buffer A: 20 mM Tris (pH 7.5), 0.1% NP-40
-
Wash Buffer B: 20 mM Tris (pH 7.5)
-
This compound
-
Proteasome inhibitor (optional)
Procedure:
-
Antibody Coating:
-
Coat a 96-well black maxisorp plate with a proteasome-specific antibody at a concentration of 5 µg/mL.
-
Incubate overnight at 4°C.
-
Wash the plate with PBS and block with Blocking Buffer for 1 hour at room temperature.[8]
-
-
Proteasome Capture:
-
Prepare cell lysates by resuspending cell pellets in Lysis Buffer.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay) and adjust to a final concentration of 200 µg/mL.[8]
-
Add 50 µL of the cell lysate to each well of the antibody-coated plate and incubate for 2 hours at 4°C to allow for proteasome capture.[8]
-
-
Washing and Substrate Incubation:
-
Wash the plate first with Wash Buffer A and then with Wash Buffer B to remove unbound material.[8]
-
(Optional) To confirm proteasome-specific activity, add a proteasome inhibitor diluted in Wash Buffer B to control wells and incubate for 10 minutes at room temperature.
-
Prepare a 100 µM solution of this compound in 20 mM Tris buffer and add it to each well.[8]
-
-
Fluorescence Detection:
Visualizations
Signaling Pathway
Caption: Enzymatic cleavage of this compound by the proteasome.
Experimental Workflow
Caption: General workflow for a proteasome activity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ubpbio.com [ubpbio.com]
- 6. ubpbio.com [ubpbio.com]
- 7. ubpbio.com [ubpbio.com]
- 8. glpbio.com [glpbio.com]
- 9. Blm10-Based Compounds Add to the Knowledge of How Allosteric Modulators Influence Human 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare Boc-LRR-AMC stock and working solutions
Introduction
Boc-LRR-AMC (Boc-Leu-Arg-Arg-AMC) is a highly sensitive fluorogenic substrate utilized to measure the trypsin-like activity of the 20S and 26S proteasome.[1][2][3] The substrate consists of a tripeptide sequence (Leu-Arg-Arg) linked to a fluorescent group, 7-amino-4-methylcoumarin (AMC). Upon enzymatic cleavage of the peptide by the proteasome, the free AMC is released, which then fluoresces and can be detected.[4] This allows for the quantification of proteasome activity. The excitation and emission wavelengths for AMC are approximately 340-380 nm and 440-460 nm, respectively.[2][4]
Data Presentation
The following table summarizes the key quantitative data for this compound:
| Parameter | Value | Reference |
| Molecular Weight | 773.8 Da | [1][5] |
| Form | Powder | [1][5] |
| Solubility | Soluble in DMSO | [1][6] |
| Storage (Powder) | -20°C | [1][5] |
| Storage (Stock Solution) | -20°C or -80°C; avoid repeated freeze-thaw cycles | [1][3] |
| Recommended Stock Solution Concentration | 50 mM in DMSO | [1] |
| Recommended Working Solution Concentration | 50 - 200 µM | [1][5] |
| Excitation Wavelength | 340 - 380 nm | [2][4] |
| Emission Wavelength | 440 - 460 nm | [2][4] |
Experimental Protocols
Preparation of 50 mM this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Bring the this compound powder and DMSO to room temperature before use.
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
To prepare a 50 mM stock solution, add the appropriate volume of DMSO to the vial of this compound powder. For example, to 5 mg of this compound (MW: 773.8 g/mol ), add 129.2 µL of DMSO.
-
Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 50°C water bath can aid in dissolution if necessary.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1][3]
Preparation of 100 µM this compound Working Solution
Materials:
-
50 mM this compound stock solution
-
Assay Buffer (e.g., 20 mM Tris, 50 mM NaCl, 2 mM β-mercaptoethanol, pH 7.1 at 37°C)[1]
-
Microcentrifuge tubes
Protocol:
-
Thaw an aliquot of the 50 mM this compound stock solution at room temperature.
-
Prepare the desired volume of the working solution by diluting the stock solution with the assay buffer. For example, to prepare 1 mL of 100 µM working solution, add 2 µL of the 50 mM stock solution to 998 µL of assay buffer.
-
Vortex the working solution to ensure it is well mixed.
-
The working solution is now ready for use in the proteasome activity assay. It is recommended to prepare the working solution fresh on the day of the experiment.
Mandatory Visualization
Caption: Workflow for preparing this compound solutions and measuring proteasome activity.
Caption: Enzymatic cleavage of this compound by the proteasome.
References
Application Note: A Guide to the Boc-LRR-AMC Proteasome Assay for Measuring Trypsin-Like Activity
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in studying proteasome function, protein degradation pathways, and screening for proteasome-modulating compounds.
Introduction
The proteasome is a large, multicatalytic protease complex responsible for degrading unnecessary or damaged proteins within the cell, playing a critical role in protein homeostasis, cell cycle regulation, and apoptosis.[1] The 20S proteasome, the proteolytic core of the larger 26S complex, possesses three main types of peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like.[2][3] Measuring these specific activities is crucial for understanding the functional state of the proteasome and for identifying potential therapeutic inhibitors in fields like oncology and neurodegenerative disease research.[1][4]
This application note provides a detailed protocol for assaying the trypsin-like activity of the proteasome using the fluorogenic substrate Boc-LRR-AMC (Boc-Leu-Arg-Arg-AMC).[5][6]
Principle of the Assay
The assay quantifies the trypsin-like activity of the 20S or 26S proteasome.[5][7][8] The substrate, this compound, is a synthetic peptide conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[7] In its intact form, the substrate is non-fluorescent. Upon cleavage of the peptide bond by the proteasome's trypsin-like activity, free AMC is released.[4][7] The liberated AMC is highly fluorescent and can be detected using a fluorometer or microplate reader, with the fluorescence intensity being directly proportional to the proteasome's enzymatic activity.[3][9]
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below. While commercial kits are available[1][2], this guide details the components for a user-assembled assay.
| Reagent / Material | Purpose | Recommended Storage |
| This compound | Fluorogenic substrate for trypsin-like activity.[5][9] | Store powder at -20°C.[9][10] Avoid multiple freeze-thaw cycles after dissolving.[9][10] |
| Dimethyl Sulfoxide (DMSO) | Solvent for this compound and inhibitors.[10] | Room Temperature |
| Assay Buffer | Provides optimal pH and ionic conditions for proteasome activity. (e.g., 20 mM Tris, 50 mM NaCl, pH 7.1-7.5).[10][11] | 4°C |
| Beta-mercaptoethanol (βME) | Reducing agent, often included in assay buffers.[10][12] | 4°C |
| Proteasome Inhibitor | Negative control to measure non-proteasomal activity (e.g., MG132, Epoxomicin).[9][10] | -20°C |
| Purified 20S/26S Proteasome or Cell Lysate | Source of proteasome activity. Can be a positive control (e.g., Jurkat or HEK293T cell lysate).[12] | -80°C |
| Cell Lysis Buffer | For preparing samples from cell pellets (e.g., 50 mM TRIS, 0.1% NP40, pH 7.5).[11] | 4°C |
| Black 96-well Microplate | Opaque plate to minimize light scatter and background fluorescence.[2][11] | Room Temperature |
| Fluorescence Microplate Reader | Instrument to measure AMC fluorescence.[9] | N/A |
Experimental Protocols
4.1. Reagent Preparation
-
50 mM this compound Stock Solution:
-
Briefly centrifuge the vial to pellet the powder.[10]
-
To prepare a 50 mM stock, dissolve 5 mg of this compound (MW: ~700.8 g/mol ) in approximately 142 µL of DMSO.[6][10] Vortex thoroughly. Gentle warming in a 50°C water bath can aid dissolution.[10]
-
Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][9]
-
-
1X Assay Buffer:
-
2X Substrate Working Solution (e.g., 200 µM):
-
Dilute the 50 mM this compound stock solution in 1X Assay Buffer. For example, add 4 µL of the 50 mM stock to 996 µL of pre-warmed 1X Assay Buffer to make a 200 µM solution.[10]
-
This provides a final concentration of 100 µM when mixed 1:1 with the sample. The optimal final working concentration is typically between 50-200 µM.[9][10]
-
4.2. Sample Preparation (Cell Lysate)
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM TRIS, 0.1% NP40, pH 7.5) at a density of approximately 10^7 cells/mL.[11]
-
Lyse the cells on ice. Sonication can also be used.[12] Crucially, do not use protease inhibitor cocktails that may inhibit proteasome activity. [2][12]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant (e.g., using a BCA assay).[11] Adjust the concentration as needed for the assay.
4.3. Assay Protocol (96-well Plate Format)
The following workflow outlines the steps for conducting the assay. Samples should be run in duplicate or triplicate, with and without a proteasome inhibitor.[2]
-
Plate Setup: Add 50 µL of your sample (cell lysate or purified proteasome diluted in 1X Assay Buffer) to the appropriate wells of a black 96-well plate.[9][11]
-
Inhibitor Control: To a parallel set of wells, add the sample and a specific proteasome inhibitor (e.g., MG132 to a final concentration of 10-100 µM).[10] This will be used to determine the background fluorescence from non-proteasomal proteases.[9]
-
Pre-incubation: Incubate the plate at room temperature for at least 10 minutes to allow the inhibitor to act.[10][11]
-
Reaction Initiation: Add 50 µL of the 2X this compound working solution to all wells, bringing the total volume to 100 µL.[9][10]
-
Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C.[2][11] Measure the fluorescence kinetically over 30-60 minutes or as an endpoint reading after a set incubation period.[2][9]
Data Presentation and Analysis
5.1. Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | Boc-Leu-Arg-Arg-AMC | [5] |
| Molecular Weight | ~700.8 g/mol | [6] |
| Excitation Wavelength | 340-380 nm | [7][9][11] |
| Emission Wavelength | 440-460 nm | [7][9][11] |
| Substrate Stock Conc. | 50 mM in DMSO | [10] |
| Final Substrate Conc. | 50 - 200 µM | [9] |
| Reaction Temperature | 37°C | [10][11] |
5.2. Data Analysis
-
For kinetic assays, determine the rate of reaction (change in relative fluorescence units [RFU] per minute) from the linear portion of the curve.[9][10]
-
Calculate the average RFU or rate for each condition (sample and inhibitor control).
-
The specific proteasome activity is determined by subtracting the signal from the inhibitor-treated sample from the signal of the untreated sample.[9][10]
Specific Activity (RFU/min) = [Rate]Sample - [Rate]Inhibitor Control
This calculation ensures that the measured activity is attributable specifically to the proteasome.[2][9]
References
- 1. Proteasome Assay Kits | AffiASSAY [affiassay.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 9. ubpbio.com [ubpbio.com]
- 10. ubpbio.com [ubpbio.com]
- 11. glpbio.com [glpbio.com]
- 12. ubpbio.com [ubpbio.com]
Application Note: High-Throughput Kinetic Assays of Proteasome Trypsin-Like Activity Using a Plate Reader
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 20S proteasome is a multicatalytic protease complex crucial for protein degradation and cellular regulation.[1][2] It possesses three distinct proteolytic activities: chymotrypsin-like, caspase-like, and trypsin-like.[1][2] This application note provides a detailed protocol for measuring the trypsin-like activity of the 20S proteasome using the fluorogenic substrate Boc-L-leucyl-L-arginyl-L-arginine-7-amido-4-methylcoumarin (Boc-LRR-AMC) in a high-throughput microplate format.[3][4][5] Enzymatic cleavage of this substrate releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be monitored in real-time to determine enzyme kinetics.[6][7] This assay is a valuable tool for studying proteasome function and for screening potential inhibitors.
Principle of the Assay: The this compound substrate is non-fluorescent. The trypsin-like activity of the 20S proteasome cleaves the peptide bond after the second arginine residue, releasing AMC. The free AMC is highly fluorescent and can be detected using a fluorescence plate reader with excitation at approximately 360-380 nm and emission at 460 nm.[4][5][6] The rate of increase in fluorescence is directly proportional to the proteasome's enzymatic activity.
Materials and Reagents
-
Enzyme: Purified human 20S proteasome
-
Assay Buffer: 20 mM Tris-HCl (pH 7.1 at 37°C), 50 mM NaCl, 2 mM β-mercaptoethanol[4][8]
-
Inhibitor (Optional): MG132 or other known proteasome inhibitors for control experiments.[9]
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Equipment:
-
Fluorescence microplate reader with kinetic reading capabilities and temperature control.
-
Black, flat-bottom 96-well or 384-well microplates (opaque plates are essential to minimize light scatter and background fluorescence).
-
Multichannel pipettes and sterile pipette tips.
-
Incubator or heating block set to 37°C.
-
Experimental Protocols
Protocol 1: Reagent Preparation
-
Assay Buffer (1X): Prepare a solution containing 20 mM Tris-HCl, 50 mM NaCl, and 2 mM β-mercaptoethanol. Adjust the pH to 7.1 at 37°C. Warm the buffer to 37°C before use.[4][8]
-
This compound Substrate Stock (50 mM): Dissolve 5 mg of this compound powder in 130 µL of DMSO.[8] Vortex thoroughly. If necessary, warm briefly at 37-50°C to ensure complete dissolution.[8] Store this stock solution at -20°C or -80°C.[4]
-
2X Working Substrate Solution (200 µM): Immediately before the assay, dilute the 50 mM substrate stock 1:250 in pre-warmed 1X Assay Buffer. For example, add 4 µL of the 50 mM stock to 996 µL of 1X Assay Buffer.[8] Keep this solution at 37°C.[8]
-
Enzyme Solution: Dilute the purified 20S proteasome to the desired working concentration (e.g., 20 nM) in pre-warmed 1X Assay Buffer.[4] Keep the enzyme on ice until ready to add to the plate.
-
Inhibitor Stock Solution (for IC50 determination): Prepare a high-concentration stock of the inhibitor (e.g., 10-20 mM MG132 in DMSO).[10] Create a serial dilution series of the inhibitor in 1X Assay Buffer at 2X the final desired concentrations.
Protocol 2: Kinetic Assay for Proteasome Activity
-
Plate Setup: Add 50 µL of 1X Assay Buffer to each well of a 96-well plate. For background control, use wells with buffer only.
-
Enzyme Addition: Add 50 µL of the diluted enzyme solution to the appropriate wells. The final enzyme concentration in the well will be half of the added concentration.
-
Plate Incubation: Pre-incubate the plate at 37°C for 10-15 minutes. This ensures the reaction temperature is stable.
-
Reaction Initiation: Start the kinetic read on the plate reader. Add 50 µL of the 2X Working Substrate Solution (200 µM) to each well, bringing the total volume to 100 µL and the final substrate concentration to 100 µM.[4][8]
-
Data Acquisition: Immediately begin measuring fluorescence intensity every 60 seconds for 20-30 minutes.[4][8]
Protocol 3: Inhibitor Screening and IC50 Determination
-
Plate Setup: Add 50 µL of the serially diluted 2X inhibitor solutions to the appropriate wells. Include "no inhibitor" (enzyme activity control) and "no enzyme" (background control) wells.
-
Enzyme Addition: Add 50 µL of the diluted enzyme solution to all wells except the "no enzyme" background controls.
-
Pre-incubation with Inhibitor: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[11]
-
Reaction Initiation and Data Acquisition: Initiate the reaction by adding 50 µL of the 2X Working Substrate Solution to all wells. Immediately start the kinetic measurement as described in Protocol 2.
Data Presentation and Analysis
The raw data will be in Relative Fluorescence Units (RFU) over time.
-
Calculate Reaction Velocity: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the kinetic curve (RFU/min).[4][8]
-
Background Subtraction: Subtract the average velocity of the "no enzyme" control wells from all other wells.
-
Inhibitor Analysis (IC50):
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = (1 - (Velocity_inhibitor / Velocity_no_inhibitor)) * 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Example Data Tables
Table 1: Typical Kinetic Parameters for 20S Proteasome
| Parameter | Substrate | Value | Conditions |
|---|---|---|---|
| Km | This compound | ~580 µM | 50 mM Tris-HCl (pH 8.5), 37°C[12] |
| Vmax | this compound | Varies with enzyme concentration and purity | 50 mM Tris-HCl (pH 8.5), 37°C[12] |
Note: Kinetic parameters can vary significantly based on buffer conditions, pH, temperature, and enzyme source.
Table 2: Example IC50 Values for Proteasome Inhibitors
| Inhibitor | Target Site | Example IC50 (nM) | Cell Line/Enzyme Source |
|---|---|---|---|
| Bortezomib | Chymotrypsin-like, Caspase-like | ~0.6 nM | Purified human 20S[13] |
| MG132 | Chymotrypsin-like | ~100-200 nM | Varies |
Note: While this compound measures trypsin-like activity, inhibitors often have primary targets (like chymotrypsin-like for Bortezomib and MG132) but can show activity against other sites at different concentrations.
Visualization of Workflows and Pathways
Below are diagrams generated using Graphviz to illustrate the assay principle and experimental workflow.
Caption: Principle of the fluorogenic proteasome assay.
Caption: Experimental workflow for the kinetic plate reader assay.
References
- 1. Amplite® Fluorimetric Proteasome 20S Activity Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ubpbio.com [ubpbio.com]
- 5. glpbio.com [glpbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 8. ubpbio.com [ubpbio.com]
- 9. Ubpbio this compound, 5MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 10. ubpbio.com [ubpbio.com]
- 11. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. portlandpress.com [portlandpress.com]
Application Notes and Protocols for the Boc-LRR-AMC Assay in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Boc-LRR-AMC assay is a robust and widely utilized fluorogenic method for measuring the trypsin-like peptidase activity of the 20S and 26S proteasome. This assay is particularly amenable to high-throughput screening (HTS) for the identification of novel proteasome inhibitors, which are a critical class of therapeutics in oncology and other diseases. The assay principle is based on the cleavage of the Boc-Leu-Arg-Arg-AMC (this compound) substrate by the β2 subunit of the proteasome. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the proteasome's trypsin-like activity.
Principle of the Assay
The this compound substrate is a non-fluorescent tripeptide conjugated to AMC. Upon enzymatic cleavage by the proteasome at the C-terminus of the arginine residue, the highly fluorescent AMC moiety is liberated. The fluorescence of free AMC can be measured using a microplate reader with excitation and emission wavelengths typically in the range of 340-380 nm and 440-460 nm, respectively. The rate of AMC release is a direct measure of the proteasome's trypsin-like enzymatic activity.
Signaling Pathway Context: The Ubiquitin-Proteasome System
The this compound assay targets a key component of the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells. This system is crucial for maintaining cellular homeostasis by degrading misfolded, damaged, or regulatory proteins. The UPS involves two major steps: the tagging of substrate proteins with a polyubiquitin chain and the subsequent degradation of the tagged protein by the 26S proteasome. The 20S proteasome, the catalytic core of the 26S proteasome, is responsible for the proteolytic activity.
High-Throughput Screening (HTS) Workflow
The this compound assay can be readily adapted for a 384-well plate format, making it suitable for HTS campaigns to identify proteasome inhibitors. The following diagram illustrates a typical HTS workflow.
Experimental Protocols
Materials and Reagents
-
Purified human 20S proteasome
-
This compound substrate
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT (or 2 mM β-mercaptoethanol)
-
Dimethyl sulfoxide (DMSO)
-
Proteasome inhibitors for positive controls (e.g., Bortezomib, MG-132, Epoxomicin)
-
384-well, black, flat-bottom, non-binding surface microplates
-
Multichannel pipettes or automated liquid handling system
-
Fluorescence microplate reader with excitation/emission filters for AMC (Ex: 360 nm, Em: 460 nm)
Stock Solution Preparation
-
20S Proteasome: Reconstitute lyophilized proteasome in sterile water to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
This compound Substrate: Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light.
-
Proteasome Inhibitors: Prepare 10 mM stock solutions of Bortezomib, MG-132, and Epoxomicin in DMSO. Store at -20°C.
HTS Assay Protocol (384-well format)
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer test compounds and controls (DMSO for negative control, proteasome inhibitor for positive control) to the 384-well assay plate. The final concentration of DMSO in the assay should be kept below 1%.
-
Enzyme Preparation: On the day of the assay, thaw the 20S proteasome stock solution on ice. Prepare a working solution of the 20S proteasome in assay buffer. The final concentration in the assay well should be optimized, but a starting concentration of 0.5-2 nM is recommended.
-
Enzyme Addition: Add the 20S proteasome working solution to each well of the assay plate containing the compounds.
-
Pre-incubation: Mix the plate gently and incubate for 15-30 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Substrate Preparation: Prepare a working solution of this compound in assay buffer. The final concentration in the assay well should be at or near the Km value, typically in the range of 50-100 µM.[1][2]
-
Assay Initiation: Add the this compound working solution to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes, using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the kinetic read (fluorescence units per minute).
-
Percentage Inhibition: Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = [1 - (V₀_compound - V₀_background) / (V₀_DMSO - V₀_background)] x 100% Where:
-
V₀_compound is the reaction rate in the presence of the test compound.
-
V₀_DMSO is the reaction rate of the negative control (DMSO).
-
V₀_background is the reaction rate of the positive control (e.g., a saturating concentration of a known inhibitor).
-
-
Z'-Factor Calculation: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the signals from the positive and negative controls. Z' = 1 - [(3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|] Where:
-
σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.
-
μ_pos and μ_neg are the means of the positive and negative controls, respectively. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Quantitative Data
Assay Performance
| Parameter | Typical Value | Interpretation |
| Z'-Factor | > 0.7 | Excellent assay quality, suitable for HTS. |
| Signal-to-Background | > 5 | A robust assay with a good dynamic range. |
Kinetic Parameters of this compound with 20S Proteasome
| Parameter | Value | Source |
| Km | ~580 µM | [3] |
| Vmax | Varies with enzyme concentration and purity | N/A |
Note: Kinetic parameters can vary depending on the source of the proteasome and assay conditions.
IC₅₀ Values of Known Proteasome Inhibitors (Trypsin-Like Activity)
| Inhibitor | IC₅₀ (nM) | Target(s) | Source |
| Bortezomib | Weak inhibitor | Primarily Chymotrypsin-like (β5) and Caspase-like (β1) | [4] |
| MG-132 | ~5520 | Chymotrypsin-like (β5) and Trypsin-like (β2) | [5] |
| Epoxomicin | Potent, irreversible | Primarily Chymotrypsin-like (β5) | N/A |
Note: IC₅₀ values are highly dependent on assay conditions. While Bortezomib and Epoxomicin are potent proteasome inhibitors, their primary targets are not the trypsin-like activity measured by the this compound assay. MG-132 shows more significant inhibition of this activity.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High background fluorescence | - Autofluorescent compounds- Contaminated reagents or plates | - Screen compounds for autofluorescence in a separate assay without enzyme.- Use high-quality, non-binding surface plates.- Prepare fresh buffers. |
| Low signal or no activity | - Inactive enzyme- Incorrect buffer pH or composition- Substrate degradation | - Use a new aliquot of proteasome and verify its activity.- Ensure the assay buffer is at the correct pH and contains a reducing agent.- Protect the this compound substrate from light and prepare fresh working solutions. |
| High well-to-well variability | - Inaccurate pipetting- Incomplete mixing- Edge effects in the microplate | - Use calibrated pipettes or an automated liquid handler.- Ensure thorough mixing after each reagent addition.- Avoid using the outer wells of the plate or ensure proper plate sealing and incubation conditions. |
| Non-linear reaction kinetics | - Substrate depletion- Enzyme instability- Product inhibition | - Use a lower enzyme concentration or a shorter reaction time.- Ensure the presence of a reducing agent in the buffer.- Analyze the initial linear phase of the reaction. |
Conclusion
The this compound assay provides a sensitive and reliable method for measuring the trypsin-like activity of the proteasome in a high-throughput format. Its straightforward protocol, robust performance, and amenability to automation make it an invaluable tool for the discovery and characterization of novel proteasome inhibitors. Careful optimization of assay conditions and adherence to best practices in HTS are essential for generating high-quality, reproducible data.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. ubpbio.com [ubpbio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparative selectivity and specificity of the proteasome inhibitors BzLLLCOCHO, PS-341, and MG-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MG-132 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Measuring Trypsin-Like Proteolytic Activity in Tissue Extracts Using Boc-LRR-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The measurement of trypsin-like proteolytic activity in tissue extracts is crucial for understanding a variety of physiological and pathological processes. This activity is primarily attributed to serine proteases, including trypsin itself and the trypsin-like subunits of the proteasome (β2 subunit of the 20S and 26S proteasomes).[1][2] Dysregulation of this enzymatic activity has been implicated in numerous diseases, making it a key area of investigation in drug development and biomedical research.
This document provides detailed application notes and protocols for the sensitive and specific measurement of trypsin-like activity in tissue extracts using the fluorogenic substrate Boc-Leu-Arg-Arg-7-amido-4-methylcoumarin (Boc-LRR-AMC). Cleavage of this substrate by trypsin-like proteases releases the highly fluorescent molecule 7-amido-4-methylcoumarin (AMC), which can be quantified to determine enzymatic activity.[3][4][5][6]
Principle of the Assay
The this compound assay is based on the enzymatic cleavage of a synthetic peptide substrate linked to a fluorescent reporter. The substrate, this compound, is specifically designed to be recognized and cleaved by enzymes with trypsin-like specificity, which preferentially cleave peptide bonds after arginine (Arg) and lysine residues. Upon cleavage of the amide bond between the peptide and AMC, the AMC molecule is released and exhibits strong fluorescence when excited with ultraviolet light (Ex: 340-380 nm), with an emission maximum in the blue range (Em: 440-460 nm).[3][4][5][6] The rate of AMC production is directly proportional to the trypsin-like activity in the sample.
Data Presentation
The following table summarizes representative trypsin-like proteolytic activity levels measured in various rat tissues. It is important to note that assay conditions, including substrate concentration and buffer composition, can influence the absolute values. Therefore, this table should be used for comparative purposes and as a general guideline.
| Tissue | Species | Trypsin-Like Activity (Specific Activity) | Reference(s) |
| Submandibular Gland | Rat | High | [7] |
| Pancreas | Rat | Low | [7] |
| Liver | Rat | Significant decrease from newborn to adult | [8] |
| Brain | Rat | Significant decrease from newborn to adult | [8] |
| Lens | Rat | Increase with maturation and aging | [8] |
| Kidney | Rat | Absent | [7] |
Experimental Protocols
I. Preparation of Tissue Extracts
This protocol describes the preparation of tissue homogenates suitable for the measurement of trypsin-like activity. It is crucial to perform all steps on ice to minimize protein degradation.
Materials:
-
Fresh or frozen tissue samples
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100
-
Protease inhibitor cocktail (optional, but recommended)
-
Dounce homogenizer or mechanical homogenizer (e.g., TissueLyser)
-
Microcentrifuge
-
Bradford or BCA protein assay kit
Procedure:
-
Excise and weigh the tissue of interest.
-
Wash the tissue with ice-cold PBS to remove any blood or external contaminants.
-
Mince the tissue into small pieces on a pre-chilled surface.
-
Add 5-10 volumes of ice-cold Lysis Buffer per gram of tissue.
-
(Optional) Add a protease inhibitor cocktail to the Lysis Buffer to prevent non-specific protein degradation.
-
Homogenize the tissue using a Dounce homogenizer (for soft tissues) or a mechanical homogenizer until a uniform lysate is achieved.
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (tissue extract) and transfer it to a new pre-chilled tube.
-
Determine the protein concentration of the tissue extract using a Bradford or BCA protein assay.
-
The tissue extract can be used immediately or stored at -80°C for future use. Avoid repeated freeze-thaw cycles.
II. This compound Trypsin-Like Activity Assay
This protocol outlines the steps for measuring trypsin-like activity in the prepared tissue extracts.
Materials:
-
Tissue extract (prepared as described above)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM CaCl₂
-
This compound substrate stock solution (10 mM in DMSO)
-
Proteasome inhibitor (e.g., MG132) for specificity control (optional)
-
96-well black microplate
-
Fluorometric microplate reader with excitation at 380 nm and emission at 460 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to a final concentration of 100 µM. Protect from light.
-
If using a proteasome inhibitor, prepare a working solution according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of Assay Buffer to each well.
-
Add 10-50 µg of tissue extract to each well. The optimal amount should be determined empirically.
-
For specificity control, pre-incubate a set of wells with a proteasome inhibitor (e.g., 10 µM MG132) for 15 minutes at 37°C before adding the substrate.
-
Include a blank well containing only Assay Buffer and substrate to measure background fluorescence.
-
Include a positive control of purified trypsin if desired.
-
-
Initiate the Reaction:
-
Add 50 µL of the 100 µM this compound working solution to each well to initiate the reaction. The final substrate concentration will be 50 µM.
-
-
Measurement:
-
Immediately place the microplate in a fluorometric plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Ex: 380 nm, Em: 460 nm) kinetically every 1-2 minutes for 30-60 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence intensity per minute) for each sample.
-
Subtract the rate of the blank from all sample rates.
-
To determine the specific proteasome-mediated trypsin-like activity, subtract the rate of the inhibitor-treated sample from the rate of the untreated sample.
-
Express the activity as relative fluorescence units (RFU) per minute per milligram of protein.
-
Mandatory Visualizations
Signaling Pathway: The Ubiquitin-Proteasome System
The trypsin-like activity measured by this compound in many cell types is a key component of the ubiquitin-proteasome system (UPS), which is the primary pathway for targeted protein degradation in eukaryotic cells.[9][10][11] This system plays a critical role in maintaining cellular homeostasis by removing misfolded or damaged proteins and regulating the levels of key cellular proteins involved in signal transduction, cell cycle control, and apoptosis.
Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.
Experimental Workflow
The following diagram illustrates the key steps involved in measuring trypsin-like activity in tissue extracts using the this compound assay.
Caption: Workflow for Measuring Trypsin-Like Activity.
Troubleshooting and Considerations
-
High Background Fluorescence: Tissue extracts can contain endogenous fluorescent molecules. To mitigate this, include a control well with tissue extract and assay buffer but without the this compound substrate. Subtract this background fluorescence from the sample readings.
-
Substrate Specificity: this compound is not exclusively cleaved by trypsin or the proteasome. Other serine proteases may contribute to the signal. To assess the specific contribution of the proteasome, include a control with a proteasome-specific inhibitor like MG132.[4][5]
-
Linear Range: Ensure that the reaction is within the linear range of the assay. This can be achieved by optimizing the amount of tissue extract and the incubation time. If the fluorescence signal plateaus quickly, dilute the tissue extract.
-
Inner Filter Effect: At high concentrations of tissue extract, colored or turbid components may absorb the excitation or emission light, leading to inaccurate readings. Diluting the sample can help minimize this effect.
-
Standard Curve: For quantitative comparison between experiments, it is recommended to generate a standard curve using free AMC of known concentrations. This allows for the conversion of relative fluorescence units to the amount of product formed.
References
- 1. Proteasome beta-type subunits: unequal roles of propeptides in core particle maturation and a hierarchy of active site function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PSMB2 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ubpbio.com [ubpbio.com]
- 5. ubpbio.com [ubpbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Assay of trypsin-like protease in rat submandibular saliva and gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Changes in Activity and Kinetic Properties of the Proteasome in Different Rat Organs during Development and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
Protocol for Boc-LRR-AMC Assay with Inhibitor Controls: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The 20S proteasome, the catalytic core of this system, possesses multiple peptidase activities, including chymotrypsin-like, trypsin-like, and caspase-like activities.[1][2] The Boc-LRR-AMC assay is a sensitive and specific fluorometric method to measure the trypsin-like activity of the 20S and 26S proteasome.[3][4][5][6] This assay utilizes the fluorogenic substrate Boc-Leu-Arg-Arg-7-amido-4-methylcoumarin (this compound), which upon cleavage by the proteasome, releases the highly fluorescent 7-amido-4-methylcoumarin (AMC) molecule.[4][7][8][9] The resulting fluorescence is directly proportional to the proteasome's trypsin-like activity.
This application note provides a detailed protocol for performing the this compound assay, including the use of specific proteasome inhibitors as negative controls to ensure the measured activity is specific to the proteasome.
Principle of the Assay
The this compound assay is based on the enzymatic cleavage of a specific peptide substrate by the proteasome. The substrate, this compound, is a synthetic peptide conjugated to a fluorescent molecule, AMC. In its intact form, the fluorescence of AMC is quenched. The trypsin-like activity of the proteasome recognizes and cleaves the peptide sequence, liberating free AMC. The free AMC fluoresces intensely when excited with ultraviolet light (excitation maximum ~360-380 nm), and the emitted light can be detected at a wavelength maximum of ~440-460 nm.[4][10][11] The rate of AMC release is a direct measure of the proteasome's trypsin-like enzymatic activity.
To ensure the measured activity is specific to the proteasome, inhibitor controls are employed. Potent and specific proteasome inhibitors, such as MG132, bortezomib (PS-341), and epoxomicin, are used to block the proteasome's catalytic sites.[12] By comparing the fluorescence signal in the presence and absence of these inhibitors, the contribution of other cellular proteases to substrate cleavage can be determined and subtracted, providing a more accurate measurement of proteasome-specific activity.[11][12]
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| This compound | MedchemExpress | HY-115391 | -20°C or -80°C, protected from light |
| 20S Proteasome (human erythrocytes) | Boston Biochem | E-360 | -80°C |
| MG132 | Cell Signaling Technology | 2194 | -20°C, desiccated and protected from light |
| Bortezomib (PS-341) | Selleck Chemicals | S1013 | -20°C |
| Epoxomicin | ApexBio | A4257 | -20°C |
| Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich | 276855 | Room Temperature |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |
| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 | Room Temperature |
| EDTA | Sigma-Aldrich | E9884 | Room Temperature |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | 4°C |
| Black, flat-bottom 96-well plates | Corning | 3603 | Room Temperature |
Experimental Protocols
Preparation of Reagents
a. Assay Buffer (50 mM Tris-HCl, 10 mM NaCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 5 mM DTT, 2 mM ATP, pH 7.5)
-
Prepare a stock solution of 1 M Tris-HCl, pH 7.5.
-
Prepare stock solutions of 5 M NaCl, 1 M MgCl₂, 0.5 M EDTA, and 0.5 M EGTA.
-
To prepare 100 mL of assay buffer, combine 5 mL of 1 M Tris-HCl, 200 µL of 5 M NaCl, 150 µL of 1 M MgCl₂, 200 µL of 0.5 M EDTA, and 200 µL of 0.5 M EGTA in a final volume of ~90 mL with ultrapure water.
-
Adjust the pH to 7.5 with HCl or NaOH if necessary.
-
Bring the final volume to 100 mL with ultrapure water.
-
Immediately before use, add DTT to a final concentration of 5 mM (e.g., 50 µL of a 1 M DTT stock to 10 mL of buffer) and ATP to a final concentration of 2 mM (e.g., 40 µL of a 50 mM ATP stock to 10 mL of buffer).
b. This compound Substrate Stock Solution (10 mM)
-
Dissolve this compound powder in anhydrous DMSO to a final concentration of 10 mM.
-
For example, to prepare a 10 mM stock from 1 mg of this compound (MW: 700.8 g/mol ), dissolve it in 142.7 µL of DMSO.[3]
-
Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[6]
c. Proteasome Inhibitor Stock Solutions
-
MG132 (10 mM): Reconstitute 1 mg of MG132 (MW: 475.6 g/mol ) in 210.3 µL of DMSO.[4] Aliquot and store at -20°C.
-
Bortezomib (10 mM): Prepare a 10 mM stock solution in DMSO. Aliquot and store at -20°C.
-
Epoxomicin (10 mM): Prepare a 10 mM stock solution in DMSO. Aliquot and store at -20°C.
d. Working Solutions
-
This compound Working Solution (100 µM): Dilute the 10 mM stock solution 1:100 in Assay Buffer immediately before use.
-
Proteasome Inhibitor Working Solutions (e.g., 2X final concentration): Dilute the stock solutions in Assay Buffer to the desired working concentration. For example, to achieve a final concentration of 10 µM in the assay, prepare a 20 µM working solution.
Assay Procedure
The following protocol is designed for a 96-well plate format with a final reaction volume of 100 µL.
a. Plate Setup
-
Design a plate map that includes wells for:
-
Blank (Assay Buffer only)
-
Substrate Control (Assay Buffer + this compound)
-
Enzyme Control (Assay Buffer + Proteasome)
-
Positive Control (Assay Buffer + Proteasome + this compound)
-
Inhibitor Controls (Assay Buffer + Proteasome + Inhibitor + this compound)
-
Test Compound Wells (if applicable)
-
b. Reaction Assembly
-
Add 50 µL of Assay Buffer to all wells.
-
For inhibitor control wells, add the desired volume of the inhibitor working solution and adjust the volume with Assay Buffer to a total of 50 µL. For other wells, add the corresponding volume of Assay Buffer or vehicle (e.g., DMSO).
-
Add 25 µL of the 20S Proteasome (diluted in Assay Buffer to a final concentration of e.g., 5 nM) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the proteasome.
-
Initiate the reaction by adding 25 µL of the 100 µM this compound working solution to all wells. The final concentration of the substrate in the well will be 25 µM.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
c. Data Acquisition
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[10][11]
-
Alternatively, for endpoint assays, incubate the plate at 37°C for a fixed time (e.g., 30 or 60 minutes) and then measure the fluorescence.
Data Analysis
-
Blank Subtraction: Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate Proteasome Activity: The rate of the reaction (RFU/min) can be determined from the linear portion of the kinetic curve. The proteasome-specific activity is the rate of the positive control minus the rate of the inhibitor control.
-
Inhibition Calculation: To determine the percent inhibition of a test compound, use the following formula: % Inhibition = [1 - (Rate of Test Compound Well / Rate of Positive Control Well)] * 100
Data Presentation
Summarize the quantitative data in clearly structured tables for easy comparison.
Table 1: Raw Fluorescence Data (RFU) at a Specific Time Point (e.g., 30 minutes)
| Well Type | Replicate 1 | Replicate 2 | Replicate 3 | Average | Std. Dev. |
| Blank | 50 | 52 | 51 | 51 | 1 |
| Positive Control | 2500 | 2550 | 2525 | 2525 | 25 |
| MG132 (10 µM) | 150 | 155 | 148 | 151 | 3.6 |
| Bortezomib (1 µM) | 120 | 125 | 122 | 122 | 2.5 |
| Epoxomicin (1 µM) | 110 | 115 | 112 | 112 | 2.5 |
Table 2: Calculated Proteasome Activity and Inhibition
| Condition | Average RFU (30 min) | Corrected RFU (Avg - Blank) | Proteasome Activity (RFU) | % Inhibition |
| Positive Control | 2525 | 2474 | 2474 | 0% |
| MG132 (10 µM) | 151 | 100 | 100 | 95.96% |
| Bortezomib (1 µM) | 122 | 71 | 71 | 97.13% |
| Epoxomicin (1 µM) | 112 | 61 | 61 | 97.53% |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Principle of the this compound assay for proteasome activity.
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound assay with inhibitor controls.
References
- 1. Development and Characterization of Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. MG-132 | Cell Signaling Technology [cellsignal.com]
- 5. Proteasome Inhibitors [labome.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and Application of a Clickable Epoxomicin‐Based Probe for Proteasome Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Application of a Clickable Epoxomicin-Based Probe for Proteasome Activity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. ubpbio.com [ubpbio.com]
- 11. ubpbio.com [ubpbio.com]
- 12. ubpbio.com [ubpbio.com]
Troubleshooting & Optimization
Troubleshooting low signal in Boc-LRR-AMC experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorogenic substrate Boc-LRR-AMC (Boc-Leu-Arg-Arg-7-amido-4-methylcoumarin) to measure the trypsin-like activity of the 26S and 20S proteasome.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic peptide substrate that is specifically cleaved by the trypsin-like activity of the proteasome. The peptide, Boc-Leu-Arg-Arg, is conjugated to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. Upon enzymatic cleavage by the proteasome, free AMC is released, resulting in a measurable increase in fluorescence. This fluorescence intensity is directly proportional to the proteasomal activity.[1][2]
Q2: What are the optimal excitation and emission wavelengths for detecting the fluorescent signal from cleaved AMC?
The optimal excitation wavelength for free AMC is in the range of 340-380 nm, and the optimal emission wavelength is between 440-460 nm.[1][2][3] It is recommended to confirm the optimal wavelengths for your specific plate reader.
Q3: What is the recommended working concentration for this compound?
The recommended working concentration for this compound is typically between 50 µM and 200 µM.[4][5] However, the optimal concentration may vary depending on the specific experimental conditions, such as the amount of proteasome in the sample and the incubation time. It is advisable to perform a substrate titration to determine the optimal concentration for your assay.
Q4: How should I properly store this compound?
Proper storage of this compound is critical to maintain its stability and prevent degradation.
-
Powder: Store the unopened product at -20°C to -70°C.[6]
-
Stock Solution (in DMSO): Prepare a stock solution in high-quality, anhydrous DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4][5][7] A stock solution stored at -80°C is typically stable for up to 6 months, while at -20°C it is stable for about 1 month.[7]
Troubleshooting Guide: Low Signal
A common issue encountered in this compound experiments is a weak or absent fluorescent signal. The following guide provides potential causes and solutions to troubleshoot low signal.
Problem: Low or No Fluorescent Signal
This troubleshooting guide follows a logical flow to help you identify the source of the low signal issue.
References
Boc-LRR-AMC Assay Technical Support Center: Minimizing Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize variability in the Boc-LRR-AMC assay for measuring trypsin-like proteasome activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorogenic method used to measure the trypsin-like activity of the 20S or 26S proteasome. The substrate, Boc-Leu-Arg-Arg-AMC (this compound), is a short peptide sequence linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When the proteasome cleaves the peptide bond, AMC is released, and its fluorescence can be detected, which is directly proportional to the proteasome's enzymatic activity.[1][2][3][4] The excitation and emission wavelengths for AMC are typically in the range of 340-380 nm and 440-460 nm, respectively.[1][2][3]
Q2: What are the recommended working concentrations for the this compound substrate?
The recommended working concentration for the this compound substrate is typically between 50 µM and 200 µM.[3] However, it is strongly recommended that users optimize the substrate concentration for their specific experimental conditions.[3]
Q3: How should I prepare and store the this compound substrate?
This compound is typically supplied as a powder and should be dissolved in DMSO to prepare a stock solution.[3][4] For storage, it is recommended to keep the stock solution at -20°C or -80°C and avoid multiple freeze-thaw cycles.[3][4] When stored at -80°C, the stock solution is typically stable for up to 6 months.[4]
Troubleshooting Guide
Q4: My assay shows high background fluorescence. What are the possible causes and solutions?
High background fluorescence can be a significant source of variability. Here are some common causes and their solutions:
-
Autofluorescence from samples or media components: Biological samples and some media components can have intrinsic fluorescence.
-
Solution: Run a "no-enzyme" or "substrate-only" control to determine the background fluorescence from your sample and buffer. Subtract this background from your experimental readings. Consider using alternative media with lower autofluorescence or performing the final measurement in a buffered salt solution.[5]
-
-
Contamination of reagents: Reagents may be contaminated with fluorescent substances.
-
Solution: Use high-purity reagents and sterile, nuclease-free water.
-
-
Non-specific cleavage of the substrate: Other proteases in the cell lysate can cleave the this compound substrate.[3]
Q5: I am observing high variability between replicate wells (high intra-assay variability). How can I minimize this?
High intra-assay variability, often indicated by a high coefficient of variation (CV) between replicates, can be addressed by focusing on the following:
-
Pipetting errors: Inconsistent pipetting is a major source of variability.
-
Solution: Use calibrated pipettes and practice proper pipetting techniques, such as pre-wetting the tip, maintaining a consistent aspiration and dispensing speed, and ensuring a vertical angle during aspiration.[6][7][8][9] For 96-well plates, preparing a master mix of reagents can help ensure consistency across wells.[6]
-
-
Inconsistent incubation times or temperatures: Variations in incubation can affect enzyme kinetics.
-
Bubbles in wells: Bubbles can interfere with the light path and lead to inaccurate readings.
-
Solution: Be careful to avoid introducing bubbles during pipetting. If bubbles are present, they can be removed by gently pipetting up and down before reading the plate.[10]
-
-
Edge effects: Wells on the perimeter of the plate can experience different temperature and evaporation rates.
-
Solution: To minimize edge effects, consider not using the outer wells of the plate for samples or fill them with buffer or media.[10]
-
Q6: My results are not consistent between different experiments (high inter-assay variability). What should I do?
High inter-assay variability can be frustrating. Here are some steps to improve consistency between experiments:
-
Reagent preparation and storage: Inconsistencies in reagent preparation can lead to significant variability.
-
Instrument settings: Different instrument settings can lead to different readings.
-
Solution: Use the same instrument and settings (e.g., gain, number of flashes) for all experiments.[5]
-
-
Sample handling: Variations in sample collection, processing, and storage can introduce variability.
-
Solution: Standardize your sample handling protocol from collection to the final assay step.
-
Data Presentation: Minimizing Assay Variability
The following table summarizes common sources of variability in the this compound assay and provides recommended actions to minimize their impact. Generally, an acceptable intra-assay coefficient of variation (CV) is less than 10%, and an inter-assay CV should be below 15%.[11]
| Source of Variability | Potential Cause | Recommended Action to Minimize Variability | Acceptable CV% |
| High Background | Autofluorescence of samples/media | Run "no-enzyme" and "substrate-only" controls; subtract background. | |
| Non-specific substrate cleavage | Use a specific proteasome inhibitor (e.g., MG132) to determine and subtract non-proteasomal activity.[3] | ||
| Intra-Assay Variability | Inaccurate/inconsistent pipetting | Use calibrated pipettes; practice proper pipetting techniques; prepare master mixes.[6][8][9] | < 10%[11] |
| Temperature fluctuations during incubation | Use a temperature-controlled incubator and ensure uniform heating of the plate.[10] | ||
| Bubbles in wells | Pipette carefully to avoid bubbles; remove any bubbles before reading.[10] | ||
| Edge effects in microplate | Avoid using the outermost wells for critical samples; fill perimeter wells with buffer.[10] | ||
| Inter-Assay Variability | Inconsistent reagent preparation | Prepare fresh reagents for each experiment; avoid repeated freeze-thaw cycles of stock solutions.[3][4] | < 15%[11] |
| Different instrument settings | Use the same instrument and settings for all related experiments.[5] | ||
| Variations in sample handling | Standardize the entire sample preparation and storage protocol. | ||
| Assay Components | Microplate type | Use black, opaque-walled plates for fluorescence assays to minimize crosstalk and background.[12][13] The binding properties of the plate can also affect results.[14] | |
| Substrate concentration | Optimize the substrate concentration to be in the linear range of the assay. |
Experimental Protocols
Detailed Protocol for this compound Assay in Cell Lysates
This protocol provides a general framework. Optimization may be required for specific cell types and experimental conditions.
1. Reagent Preparation:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 0.1% NP-40. Keep on ice.
-
Assay Buffer: 20 mM Tris (pH 7.1 at 37°C), 50 mM NaCl, 2 mM β-mercaptoethanol.[3] Warm to 37°C before use.
-
This compound Stock Solution (50 mM): Dissolve this compound powder in DMSO. Store at -20°C or -80°C in aliquots.[3][4]
-
Working Substrate Solution (e.g., 200 µM): Dilute the 50 mM stock solution in pre-warmed Assay Buffer. Prepare this solution fresh before use.[3]
-
Proteasome Inhibitor (e.g., MG132): Prepare a stock solution in DMSO. The final concentration for the control wells should be around 10-20 µM.
2. Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Resuspend cells in ice-cold Lysis Buffer (e.g., at a density of 10^7 cells/mL).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
3. Assay Procedure (96-well plate format):
-
Plate Setup: Use a black, opaque-walled 96-well plate.[12][13]
-
Sample Preparation:
-
For each sample, prepare at least two wells: one for the total activity measurement and one for the non-proteasomal background.
-
To the background control wells, add the proteasome inhibitor (e.g., MG132) and incubate for at least 10 minutes at room temperature.
-
Add 50 µL of cell lysate (adjust protein amount as needed) to the appropriate wells. If the sample volume is less than 50 µL, add Assay Buffer to reach a final volume of 50 µL.
-
-
Initiate Reaction: Add 50 µL of the pre-warmed working substrate solution to all wells.
-
Fluorescence Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence in a kinetic mode for 20-30 minutes, with readings taken every 1-2 minutes.[3]
-
Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm.
-
4. Data Analysis:
-
For each sample, calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for both the total activity and the background control wells.
-
Subtract the slope of the background control from the slope of the total activity to obtain the specific proteasome activity.
-
Normalize the activity to the amount of protein in the lysate.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound proteasome activity assay.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting high variability in the this compound assay.
References
- 1. Tissue-specific effects of temperature on proteasome function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Coefficient of Variation in Assessing Variability of Quantitative Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ubpbio.com [ubpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. pocdscientific.com.au [pocdscientific.com.au]
- 8. blockscientific.com [blockscientific.com]
- 9. pipettes.com [pipettes.com]
- 10. Tissue-specific effects of temperature on proteasome function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. salimetrics.com [salimetrics.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Boc-LRR-AMC Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation times for Boc-LRR-AMC assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound substrate and what is it used for?
This compound (Boc-Leu-Arg-Arg-AMC) is a fluorogenic substrate used to measure the trypsin-like activity of the proteasome.[1][2][3] The substrate consists of a peptide sequence (Leu-Arg-Arg) recognized and cleaved by the proteasome, a Boc (tert-butyloxycarbonyl) protecting group, and a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). When the proteasome cleaves the peptide bond, the free AMC molecule is released and fluoresces, allowing for the quantification of enzymatic activity.[2][3]
Q2: What are the optimal excitation and emission wavelengths for detecting AMC fluorescence?
The released AMC fluorophore has an excitation maximum in the range of 340-380 nm and an emission maximum in the range of 440-460 nm.[2][4][5] It is recommended to consult the manufacturer's data sheet for the specific this compound substrate you are using for the most accurate wavelength information.
Q3: What is a typical concentration range for the this compound substrate in an assay?
The working concentration of this compound typically ranges from 50 to 200 µM.[5][6][7] However, the optimal concentration may vary depending on the specific experimental conditions, such as the amount of proteasome in the sample.
Q4: Why is it crucial to optimize the incubation time in a this compound assay?
Optimizing the incubation time is critical to ensure that the enzymatic reaction is measured during its initial, linear phase.[2] During this phase, the rate of product formation is constant and directly proportional to the enzyme concentration. If the incubation time is too short, the signal may be too low to detect accurately. If it is too long, the reaction rate may decrease due to factors like substrate depletion, product inhibition, or enzyme denaturation, leading to an underestimation of the true enzyme activity.[2]
Q5: What is the difference between a kinetic assay and an endpoint assay for measuring proteasome activity?
In a kinetic assay , the fluorescence is measured at multiple time points, allowing for the continuous monitoring of the reaction rate.[5][6] This is the preferred method as it directly shows the linear range of the reaction. In an endpoint assay , the reaction is stopped after a single, predetermined incubation time, and the fluorescence is measured once. While simpler to perform, endpoint assays risk inaccurate measurements if the chosen time point falls outside the linear range of the reaction.
Experimental Protocols
Protocol: Determining the Optimal Incubation Time
This protocol outlines the steps to determine the ideal incubation time for your this compound assay.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM Tris, pH 7.5).
-
Prepare your sample containing the proteasome (e.g., cell lysate or purified enzyme) at the desired concentration.
-
Prepare a stock solution of this compound in DMSO and then dilute it to the final working concentration in the reaction buffer.
-
-
Assay Setup:
-
In a 96-well black plate, add your proteasome sample to multiple wells.
-
Include a "no enzyme" control (buffer only) and a "substrate only" control (substrate in buffer) to determine background fluorescence.
-
To initiate the reaction, add the this compound substrate to all wells simultaneously.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).
-
Measure the fluorescence at regular intervals (e.g., every 1-5 minutes) for an extended period (e.g., 60-120 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "substrate only" control) from all measurements.
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time (minutes).
-
Identify the linear portion of the curve. The optimal incubation time is any point within this linear range that provides a sufficient signal-to-background ratio.
-
Data Presentation
Table 1: Example Data for Incubation Time Optimization
| Incubation Time (minutes) | Average RFU | Standard Deviation | Signal-to-Background Ratio | Linearity |
| 0 | 50 | 5 | 1.0 | Linear |
| 10 | 550 | 25 | 11.0 | Linear |
| 20 | 1050 | 45 | 21.0 | Linear |
| 30 | 1550 | 60 | 31.0 | Linear (Optimal) |
| 40 | 1850 | 70 | 37.0 | Start of Plateau |
| 50 | 1950 | 75 | 39.0 | Plateau |
| 60 | 2000 | 80 | 40.0 | Plateau |
In this example, 30 minutes is chosen as the optimal incubation time as it falls within the linear range and provides a robust signal.
Table 2: Effect of Enzyme Concentration on Linear Range
| Enzyme Concentration | Linear Range (minutes) |
| 1X | 0 - 40 |
| 2X | 0 - 20 |
| 0.5X | 0 - 80 |
This table illustrates that as the enzyme concentration increases, the reaction reaches its plateau phase more quickly, thus shortening the linear range.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | 1. Autofluorescence of the substrate. 2. Contamination of reagents or plate. 3. Non-specific cleavage of the substrate by other proteases. | 1. Always include a "substrate only" control and subtract its fluorescence value. 2. Use fresh, high-quality reagents and plates designed for fluorescence assays. 3. Include a control where the sample is pre-incubated with a specific proteasome inhibitor (e.g., MG132) to determine the proportion of fluorescence attributable to proteasome activity.[6] |
| Low Signal-to-Noise Ratio | 1. Incubation time is too short. 2. Insufficient enzyme concentration. 3. Sub-optimal assay conditions (e.g., temperature, pH). | 1. Increase the incubation time, ensuring it remains within the linear range. 2. Increase the amount of sample (enzyme) in the reaction. 3. Ensure the assay is performed at the optimal temperature (typically 37°C) and pH for the enzyme. |
| Non-Linear Reaction Rate | 1. Incubation time is too long, leading to substrate depletion or product inhibition. 2. Enzyme is unstable under the assay conditions. | 1. Reduce the incubation time to a point within the linear range identified in your time-course experiment. 2. Check the stability of your enzyme preparation and consider adding stabilizing agents if necessary. Avoid repeated freeze-thaw cycles of the enzyme. |
| Inconsistent Results Between Replicates | 1. Pipetting errors. 2. Temperature fluctuations across the plate. 3. Evaporation from wells. | 1. Use calibrated pipettes and ensure thorough mixing of reagents. 2. Ensure the plate reader has uniform temperature control. 3. Use plate sealers to minimize evaporation, especially during longer incubation times. |
Visualizations
Caption: Enzymatic reaction of this compound by the proteasome.
Caption: Workflow for incubation time optimization.
Caption: Troubleshooting flowchart for high background.
References
Technical Support Center: Boc-LRR-AMC Proteasome Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Boc-LRR-AMC fluorogenic substrate to measure proteasome activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound proteasome activity assay?
The this compound assay is a fluorometric method to measure the trypsin-like activity of the proteasome. The substrate, this compound, consists of a peptide sequence (Boc-Leu-Arg-Arg) recognized by the β2 subunit of the 20S proteasome, covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[1][2] When the peptide-AMC bond is intact, the fluorescence of AMC is quenched.[3] Upon cleavage by an active proteasome, free AMC is released, resulting in a significant increase in fluorescence.[3] This increase in fluorescence is directly proportional to the proteasome's enzymatic activity and can be measured over time using a fluorometer.[4]
Q2: What are the optimal excitation and emission wavelengths for detecting free AMC?
Free AMC, released upon substrate cleavage, has an optimal excitation maximum in the range of 340-360 nm and an emission maximum in the range of 440-460 nm.[5][6] It is important to note that the peptide-conjugated AMC has different spectral properties, with lower fluorescence and shifted excitation/emission wavelengths (approximately 330 nm/390 nm).[3]
Q3: How should I prepare and store the this compound substrate?
For long-term storage, this compound powder should be stored at -20°C and protected from light.[7][8] To prepare a stock solution, dissolve the powder in DMSO.[9] This stock solution can be stored at -20°C for about one month or at -80°C for up to six months.[7] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8] For the assay, the DMSO stock is further diluted in an appropriate assay buffer to the desired working concentration.
Troubleshooting Guide
High Background Fluorescence
Q4: I am observing high fluorescence readings in my negative control wells (no enzyme or inhibitor-treated). What could be the cause?
High background fluorescence can arise from several sources:
-
Substrate Instability: The this compound substrate can undergo spontaneous hydrolysis, leading to the release of free AMC and a high background signal. Ensure proper storage of the substrate and prepare fresh working solutions for each experiment.
-
Contaminated Reagents: Buffers or water used for preparing reagents may be contaminated with fluorescent compounds. Use high-purity, nuclease-free water and fresh buffer components.
-
Non-specific Cleavage: Other proteases present in crude cell or tissue lysates can cleave the this compound substrate.[10] To account for this, always include a control where the sample is pre-incubated with a specific proteasome inhibitor, such as MG132.[9] The signal from this inhibitor-treated sample represents non-proteasomal activity and should be subtracted from the readings of the untreated samples.
-
Autofluorescence: Cellular components like NADH and flavins, as well as media components like phenol red, can contribute to background fluorescence. It is advisable to use phenol red-free media for cell-based assays and to measure the fluorescence of a sample containing only cells or lysate without the substrate to determine the level of autofluorescence.
Low or No Signal
Q5: My fluorescence signal is very low or not increasing over time. What are the possible reasons?
A lack of signal can be due to several factors related to the enzyme, substrate, or assay conditions:
-
Inactive Proteasome: The proteasome in your sample may be inactive or present at a very low concentration. Ensure that your sample preparation method preserves proteasome activity. Avoid repeated freeze-thaw cycles of your samples. A positive control, such as purified 20S or 26S proteasome, can help verify that the assay components are working correctly.
-
Incorrect Substrate Concentration: The substrate concentration may be too low. The typical working concentration for this compound is between 50 µM and 200 µM.[11] You may need to perform a substrate titration to determine the optimal concentration for your specific experimental conditions.
-
Suboptimal Assay Conditions: Ensure that the assay buffer pH, temperature, and incubation time are optimal for proteasome activity. The assay is typically performed at 37°C.
-
Instrument Settings: Verify that the excitation and emission wavelengths on the fluorometer are set correctly for free AMC (Ex: 340-360 nm, Em: 440-460 nm).[5][6] Also, check the instrument's gain or sensitivity settings.
Non-linear Reaction Kinetics
Q6: The rate of fluorescence increase is not linear. How should I interpret these results?
Non-linear kinetics can indicate a few issues:
-
Substrate Depletion: If the proteasome concentration is too high, the substrate may be rapidly consumed, leading to a plateau in the fluorescence signal.[12] In this case, dilute your sample to reduce the enzyme concentration.
-
Enzyme Instability: The proteasome may be losing activity over the course of the assay. This can be influenced by the assay buffer composition and temperature.
-
Initial Lag Phase: There might be a slight lag at the beginning of the reaction as the components equilibrate to the assay temperature. It is important to ensure that the reaction plate is pre-warmed to 37°C before adding the substrate.
Quantitative Data Summary
Table 1: Recommended Concentrations for Assay Components
| Component | Stock Concentration | Working Concentration | Notes |
| This compound | 10-50 mM in DMSO | 50-200 µM | Optimal concentration should be determined empirically.[11] |
| Purified 20S/26S Proteasome | Varies | 5-20 nM | Used as a positive control. |
| Cell/Tissue Lysate | 2-5 mg/mL | 10-50 µg per well | Amount may need optimization based on proteasome activity.[12] |
| MG132 (Inhibitor) | 10-20 mM in DMSO | 10-100 µM | Used as a negative control to measure non-proteasomal activity.[9][13][14][15] |
Table 2: Typical Instrument Settings for Fluorescence Detection
| Parameter | Setting |
| Excitation Wavelength | 340-360 nm |
| Emission Wavelength | 440-460 nm |
| Read Interval (Kinetic Assay) | 1-5 minutes |
| Total Read Time (Kinetic Assay) | 30-60 minutes |
| Temperature | 37°C |
Experimental Protocols
Protocol 1: Standard this compound Proteasome Activity Assay
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT).
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of MG132 proteasome inhibitor in DMSO.
-
Prepare a working solution of this compound (e.g., 100 µM) in 1X Assay Buffer. Keep protected from light.
-
-
Sample Preparation:
-
Thaw purified proteasome, cell lysates, or tissue homogenates on ice.
-
Determine the protein concentration of the lysates/homogenates.
-
-
Assay Setup (96-well black plate):
-
Sample Wells: Add your sample (e.g., 10-50 µg of lysate) to the wells.
-
Inhibitor Control Wells: Add your sample to separate wells and then add MG132 to a final concentration of 50 µM. Incubate for 10-15 minutes at 37°C.
-
Blank Wells: Add 1X Assay Buffer only (no sample or substrate).
-
Substrate Control Wells: Add 1X Assay Buffer and the this compound working solution (no sample).
-
Adjust the volume in all wells to 50 µL with 1X Assay Buffer.
-
-
Initiate Reaction:
-
Pre-warm the plate to 37°C.
-
Add 50 µL of the pre-warmed this compound working solution to all wells to initiate the reaction (final volume 100 µL).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorometer pre-set to 37°C.
-
Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) at Ex/Em = 350/450 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Determine the rate of reaction (change in fluorescence per minute) for each sample and control from the linear portion of the curve.
-
Calculate the specific proteasome activity by subtracting the rate of the inhibitor control from the rate of the corresponding sample.
-
Visualizations
Caption: Experimental workflow for the this compound proteasome activity assay.
Caption: The Ubiquitin-Proteasome Signaling Pathway.
References
- 1. glpbio.com [glpbio.com]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Orthogonal approaches required to measure proteasome composition and activity in mammalian brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bio-techne.com [bio-techne.com]
- 9. ubpbio.com [ubpbio.com]
- 10. Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ubpbio.com [ubpbio.com]
- 12. researchgate.net [researchgate.net]
- 13. ubpbio.com [ubpbio.com]
- 14. MG-132 | Cell Signaling Technology [cellsignal.com]
- 15. selleckchem.com [selleckchem.com]
Technical Support Center: Compound Interference in Boc-LRR-AMC HTS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate compound interference in Boc-L-leucyl-L-arginyl-7-amino-4-methylcoumarin (Boc-LRR-AMC) High-Throughput Screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: What is compound interference in a this compound HTS assay?
A1: Compound interference in a this compound HTS assay refers to any artifactual modulation of the assay signal by a test compound that is not due to its specific interaction with the intended biological target (e.g., a protease). This can lead to false-positive or false-negative results, wasting time and resources.[1][2] Mechanisms of interference include compound autofluorescence, fluorescence quenching, compound aggregation, and chemical reactivity with assay components.[2][3][4]
Q2: How can I identify a false positive in my this compound screen?
A2: A false positive is a compound that appears active in the primary screen but does not have genuine activity against the target.[2] You can identify false positives by performing a series of counter-screens and orthogonal assays.[5][6] Key indicators of a false positive due to interference include:
-
Activity is not reproducible in a different assay format (orthogonal assay).[2]
-
The compound is autofluorescent at the assay's excitation and emission wavelengths.[3][6]
-
The compound quenches the fluorescence of the released AMC product.[3][6]
-
The compound's activity is significantly reduced in the presence of a non-ionic detergent like Triton X-100, suggesting aggregation-based inhibition.[4][7]
Q3: What causes a compound to be autofluorescent and how does it affect my assay?
A3: Autofluorescence occurs when a compound itself emits light at wavelengths that overlap with the detection channel of the assay's fluorophore (AMC in this case).[6] This can lead to an artificially high fluorescence reading, mimicking the signal of an active compound in a gain-of-signal assay and thus causing a false-positive result.[8] The extent of interference depends on the compound's concentration and its intrinsic fluorescence intensity under the assay conditions.[6]
Q4: What is fluorescence quenching and how can I detect it?
A4: Fluorescence quenching is a process where a compound reduces the fluorescence intensity of the fluorophore (AMC) without chemically altering it.[6] This can occur through various mechanisms, including Förster resonance energy transfer (FRET) or collisional quenching. In a this compound assay, quenching can lead to false negatives (for activators) or an overestimation of inhibitory activity.[8] To detect quenching, you can run a counter-screen where the compound is added to a solution containing the fluorescent product (AMC) without the enzyme, and any decrease in fluorescence is measured.[3]
Q5: What are Pan-Assay Interference Compounds (PAINS) and how do I deal with them?
A5: Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to frequently cause interference in various HTS assays.[1] These compounds often contain reactive functional groups that can non-specifically interact with proteins or other assay components.[1] It is advisable to use computational filters to flag potential PAINS in your hit list.[5] Experimental validation is still necessary, as not all compounds containing a PAINS substructure will be problematic.[1]
Troubleshooting Guide
Issue 1: High rate of non-confirming hits (potential false positives).
This is a common issue in HTS campaigns and is often due to compound interference.[2] The following workflow can help you triage your hits and identify genuine actives.
Troubleshooting Workflow for False Positives
Caption: Workflow for triaging primary HTS hits.
Data Presentation: Summary of Expected Outcomes from Troubleshooting
| Assay Type | Purpose | Positive Result for Interference | Implication |
| Autofluorescence Counter-Screen | To identify compounds that emit light at the assay's detection wavelength. | Significant increase in fluorescence signal in the absence of enzyme. | Compound is likely a false positive.[3] |
| Quenching Counter-Screen | To identify compounds that reduce the fluorescence signal of the product (AMC). | Significant decrease in fluorescence of free AMC. | Compound may be a false negative or its potency is overestimated.[3] |
| Aggregation Assay | To identify compounds that form aggregates and non-specifically inhibit the enzyme. | Loss of inhibitory activity in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). | Compound is likely an aggregation-based inhibitor (false positive).[4][7] |
| Orthogonal Assay | To confirm activity using a different detection method (e.g., absorbance-based or mass spectrometry). | Lack of activity in the orthogonal assay. | The hit from the primary screen is likely an artifact of the fluorescence-based readout.[6] |
Experimental Protocols
Protocol 1: Autofluorescence Counter-Screen
Objective: To determine if a test compound is autofluorescent at the excitation and emission wavelengths of the this compound assay (typically Ex: 360-380 nm, Em: 440-460 nm).[9][10][11]
Materials:
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., 20 mM Tris, pH 7.5).[9]
-
Black, opaque 96- or 384-well plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer at the same concentrations used in the primary HTS.
-
Add the compound dilutions to the wells of the microplate.
-
Add assay buffer to control wells (no compound).
-
Incubate the plate for the same duration as the primary assay.
-
Measure the fluorescence intensity using the same excitation and emission wavelengths as the primary assay.
Interpretation: A concentration-dependent increase in fluorescence in the absence of the enzyme and substrate indicates that the compound is autofluorescent and is likely a false positive.[8]
Protocol 2: Fluorescence Quenching Counter-Screen
Objective: To determine if a test compound quenches the fluorescence of the 7-amino-4-methylcoumarin (AMC) product.
Materials:
-
Test compounds dissolved in DMSO.
-
Purified AMC standard.
-
Assay buffer.
-
Black, opaque 96- or 384-well plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare a solution of AMC in assay buffer at a concentration that gives a robust signal (e.g., the concentration expected at ~50% substrate turnover in the enzymatic assay).
-
Prepare serial dilutions of the test compound.
-
In the microplate wells, add the AMC solution.
-
Add the compound dilutions to the wells containing AMC.
-
Include control wells with AMC and DMSO (no compound).
-
Incubate for 15-30 minutes at room temperature.
-
Measure the fluorescence intensity.
Interpretation: A concentration-dependent decrease in the fluorescence of AMC indicates that the compound is a fluorescence quencher.[3]
Protocol 3: Aggregation-Based Interference Assay
Objective: To determine if a compound's inhibitory activity is due to the formation of aggregates.
Materials:
-
Test compound (inhibitor).
-
Target enzyme and this compound substrate.
-
Assay buffer.
-
Non-ionic detergent (e.g., Triton X-100).
-
Fluorescence plate reader.
Procedure:
-
Run the standard enzymatic assay with the inhibitory compound in two parallel sets of conditions:
-
Condition A: Standard assay buffer.
-
Condition B: Assay buffer containing 0.01% (v/v) Triton X-100.
-
-
Test a range of concentrations of the inhibitory compound in both conditions.
-
Calculate the percent inhibition for each concentration in both buffers.
-
Compare the dose-response curves and IC50 values.
Interpretation: A significant rightward shift in the IC50 value (i.e., a loss of potency) in the presence of Triton X-100 suggests that the compound's inhibitory activity is at least partially due to aggregation.[4][7]
Signaling Pathway and Assay Principle
Caption: this compound assay principle and points of interference.
References
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. ubpbio.com [ubpbio.com]
- 11. caymanchem.com [caymanchem.com]
Validation & Comparative
A Researcher's Guide to Alternative Substrates for Measuring Trypsin-Like Proteasome Activity
For researchers, scientists, and drug development professionals, the accurate measurement of proteasome activity is critical for understanding its role in cellular processes and for the development of therapeutic inhibitors. The proteasome is a multicatalytic protease complex with three main proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like. This guide provides an objective comparison of alternative substrates for measuring the trypsin-like activity of the proteasome, supported by experimental data, to aid in the selection of the most appropriate substrate for your research needs.
The trypsin-like activity of the proteasome, primarily associated with the β2 subunit of the 20S proteasome, cleaves peptide bonds on the carboxyl side of basic amino acids such as arginine and lysine. The measurement of this activity is commonly achieved using synthetic peptide substrates conjugated to a fluorophore, most commonly 7-amino-4-methylcoumarin (AMC). Cleavage of the peptide by the proteasome releases the fluorophore, leading to a measurable increase in fluorescence.
Comparison of Fluorogenic Substrates for Trypsin-Like Proteasome Activity
The choice of substrate can significantly impact the sensitivity, specificity, and kinetic parameters of the assay. Below is a comparison of several commonly used and alternative fluorogenic substrates for measuring trypsin-like proteasome activity.
| Substrate Name | Peptide Sequence | Target Subunit(s) | Excitation (nm) | Emission (nm) | Kinetic Parameters (Km) | Notes |
| Boc-Gln-Ala-Arg-AMC | Boc-QAR-AMC | Trypsin-like (β2) | ~380 | ~460 | Data not readily available | A commonly used substrate for trypsin-like activity. |
| Ac-Arg-Leu-Arg-AMC | Ac-RLR-AMC | Trypsin-like (β2) | ~380 | ~440-460 | 78 µM[1][2] | Shows low Km and high specific activity.[1] |
| Boc-Leu-Arg-Arg-AMC | Boc-LRR-AMC | Trypsin-like (β2) | ~380 | ~460 | Low specificity constant reported (10⁴ M⁻¹s⁻¹)[3] | A widely used substrate for trypsin-like activity.[4][5] |
| Z-Ala-Arg-Arg-AMC | Z-ARR-AMC | Trypsin-like (β2) | ~380 | ~460 | Data not readily available | Another alternative for measuring trypsin-like activity. |
| Boc-Leu-Ser-Thr-Arg-AMC | Boc-LSTR-AMC | Trypsin-like (β2) | ~390 | ~460 | Data not readily available | Used to measure trypsin-like activity in cell lysates.[6] |
| ABZ-Dap(O2(Cbz))-Dap(GO1)-Dap(O2(Cbz))-Arg-ANB-NH₂ | (Peptidomimetic) | Trypsin-like (β2) | N/A | N/A | 3.22 ± 0.02 µM | A novel, highly specific peptidomimetic substrate.[3] |
Signaling Pathways and Experimental Workflows
To visualize the underlying processes of measuring trypsin-like proteasome activity, the following diagrams illustrate the general mechanism and a typical experimental workflow.
References
- 1. adipogen.com [adipogen.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. A Peptidomimetic Fluorescent Probe to Detect the Trypsin β2 Subunit of the Human 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orthogonal approaches required to measure proteasome composition and activity in mammalian brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ubpbio.com [ubpbio.com]
- 6. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
Validating Proteasome Activity: A Comparative Guide to the Boc-LRR-AMC Assay and its Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of proteasome activity is critical for understanding cellular processes and for the development of novel therapeutics. This guide provides a comprehensive validation of the Boc-LRR-AMC assay for measuring the trypsin-like activity of the proteasome, with a focus on the use of the inhibitor MG132. Furthermore, it offers a comparative analysis of this assay with alternative methods, supported by experimental data.
The ubiquitin-proteasome system is the primary pathway for protein degradation in eukaryotic cells, playing a crucial role in cellular homeostasis. The 26S proteasome, the central enzyme of this pathway, possesses multiple proteolytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities. Fluorogenic assays, such as the this compound assay, provide a sensitive and convenient method for quantifying these specific activities.
Performance of the this compound Assay with MG132
The this compound (Boc-Leu-Arg-Arg-7-amido-4-methylcoumarin) assay is a widely used method to specifically measure the trypsin-like activity of the 20S and 26S proteasome. The assay relies on the cleavage of the peptide substrate this compound by the proteasome, which releases the fluorescent molecule 7-amido-4-methylcoumarin (AMC). The resulting fluorescence, measured at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm, is directly proportional to the proteasome's trypsin-like activity.[1][2]
A critical aspect of validating the this compound assay is the use of a specific proteasome inhibitor, such as MG132, to differentiate the proteasome's activity from that of other cellular proteases. MG132 is a potent, reversible, and cell-permeable peptide aldehyde that primarily inhibits the chymotrypsin-like activity of the proteasome but also shows effects on the other activities.[3][4] By treating a sample with MG132, the fluorescence generated can be considered as background and subtracted from the total fluorescence of an untreated sample, thus providing a more accurate measurement of proteasome-specific activity.[5]
The inhibitory effect of MG132 on the trypsin-like activity of the human 20S proteasome has been quantified, with a reported pIC50 of 7.28, which translates to an IC50 of 52 nM when using the similar Z-LRR-AMC substrate.[6] This demonstrates the high potency of MG132 in inhibiting this specific proteasomal activity.
Comparison with Alternative Proteasome Activity Assays
While the this compound assay is a valuable tool, several other assays are available to measure proteasome activity, each with its own advantages and disadvantages. The choice of assay often depends on the specific research question, the sample type, and the required sensitivity.
| Assay | Principle | Target Activity | Substrate | Advantages | Disadvantages |
| This compound Assay | Fluorogenic | Trypsin-like | Boc-Leu-Arg-Arg-AMC | Well-established, commercially available, provides kinetic data. | Lower sensitivity compared to luminescent assays, potential for compound interference with fluorescence. |
| Suc-LLVY-AMC Assay | Fluorogenic | Chymotrypsin-like | Suc-Leu-Leu-Val-Tyr-AMC | Most common assay for proteasome activity, highly characterized.[7][8][9] | Similar limitations to other fluorescent assays. |
| Proteasome-Glo™ Trypsin-Like Assay | Bioluminescent | Trypsin-like | Z-LRR-aminoluciferin | Higher sensitivity than fluorescent assays, less prone to interference from fluorescent compounds.[10][11] | Requires a luminometer, generally higher cost per assay. |
Quantitative Comparison: Fluorescent vs. Luminescent Assays
A direct comparison of the signal-to-noise ratios of the fluorescent this compound assay and the bioluminescent Proteasome-Glo™ Trypsin-Like Assay (Z-LRR-Glo™) demonstrates the superior sensitivity of the luminescent method. Data from Promega indicates that the Proteasome-Glo™ assay can detect significantly lower amounts of purified 20S proteasome compared to the this compound assay. This increased sensitivity can be crucial when working with limited sample material or when detecting subtle changes in proteasome activity.
Experimental Protocols
This compound Proteasome Activity Assay
This protocol is a generalized procedure and should be optimized for specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP.
-
This compound Substrate Stock: 10 mM in DMSO.
-
MG132 Inhibitor Stock: 10 mM in DMSO.
-
-
Assay Procedure:
-
Prepare cell or tissue lysates in a suitable lysis buffer. Determine the protein concentration of the lysates.
-
In a 96-well black microplate, add 20-50 µg of protein lysate to each well.
-
For inhibitor control wells, add MG132 to a final concentration of 10-50 µM and incubate for 30 minutes at 37°C. For other wells, add an equivalent volume of DMSO.
-
Initiate the reaction by adding this compound substrate to a final concentration of 50-100 µM.
-
Immediately measure the fluorescence kinetically for 30-60 minutes at 37°C using a microplate reader with excitation at ~380 nm and emission at ~460 nm.
-
Calculate the rate of AMC production (slope of the linear portion of the kinetic curve).
-
Subtract the rate of the MG132-treated sample (background) from the rate of the untreated sample to determine the specific proteasome activity.
-
Visualizing the Underlying Mechanisms
To better understand the context of these assays, the following diagrams illustrate the key biological pathway and the experimental workflow.
Caption: The Ubiquitin-Proteasome Pathway.
Caption: this compound Assay Workflow.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Blm10-Based Compounds Add to the Knowledge of How Allosteric Modulators Influence Human 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MG-132 [neuromics.com]
- 4. invivogen.com [invivogen.com]
- 5. ubpbio.com [ubpbio.com]
- 6. MG-132 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ubpbio.com [ubpbio.com]
- 10. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of Boc-LRR-AMC: A Guide to its Cross-Reactivity with Cellular Proteases
For researchers, scientists, and drug development professionals, understanding the specificity of a substrate is paramount for accurate and reliable experimental results. This guide provides a comprehensive comparison of the fluorogenic substrate Boc-LRR-AMC's reactivity with its intended target, the proteasome, and its cross-reactivity with other major cellular proteases.
This compound (Boc-Leu-Arg-Arg-7-amido-4-methylcoumarin) is widely utilized as a substrate for assaying the trypsin-like activity of the 20S and 26S proteasome.[1][2][3][4] The cleavage of the AMC group from the peptide by the proteasome results in a fluorescent signal that can be readily quantified. However, the inherent nature of its peptide sequence (Leu-Arg-Arg) raises questions about its specificity, as other proteases within the cell also recognize and cleave at arginine residues. This guide aims to provide clarity on the cross-reactivity of this compound, supported by available data and detailed experimental protocols for independent verification.
Quantitative Comparison of this compound with Cellular Proteases
| Protease Family | Specific Protease | Interaction with this compound | Kinetic Parameters (Km, kcat/Km) |
| Proteasome | 20S/26S Proteasome (Trypsin-like activity) | Primary Target | Data not consistently reported in a standardized format. |
| Serine Protease | Trypsin | Known to cleave | Specific kinetic data not found in the search results. |
| Cysteine Protease | Caspases (e.g., Caspase-3, -6, -7) | Cross-reactivity not extensively documented. | Not Reported |
| Cysteine Protease | Cathepsins (e.g., Cathepsin B, L, S) | Potential for cross-reactivity due to cleavage preference. | Not Reported |
| Cysteine Protease | Calpains (e.g., Calpain-1, Calpain-2) | Cross-reactivity not extensively documented. | Not Reported |
Note: The lack of reported kinetic parameters for many proteases underscores the importance of performing appropriate controls in experiments utilizing this compound, especially with complex biological samples like cell lysates. To specifically measure proteasome activity, it is a common and recommended practice to pre-incubate the sample with a proteasome-specific inhibitor (e.g., MG132) and subtract the remaining fluorescence from the total.[7][8][9]
Experimental Protocol for Assessing Protease Cross-Reactivity
To determine the cross-reactivity of this compound with a panel of purified proteases, the following general protocol for a fluorometric enzyme assay can be adapted.
I. Materials and Reagents:
-
This compound substrate
-
Purified proteases of interest (e.g., 20S Proteasome, Trypsin, Caspase-3, Cathepsin B, Calpain-1)
-
Assay Buffer (specific to each protease, e.g., Tris-HCl for proteasome and trypsin, specific buffers for caspases, cathepsins, and calpains often containing DTT)
-
Protease-specific inhibitors (for control experiments)
-
96-well, black, flat-bottom microplates
-
Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~460 nm
-
DMSO for substrate stock solution
II. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Dilute the protease stock solutions to the desired working concentrations in their respective pre-chilled assay buffers. The optimal concentration should be determined empirically.
-
Prepare a range of substrate concentrations by serial dilution of the this compound stock solution in the appropriate assay buffer.
-
-
Enzyme Assay:
-
To each well of the 96-well plate, add 50 µL of the diluted protease solution.
-
Include control wells:
-
No-enzyme control: 50 µL of assay buffer without the enzyme.
-
Inhibitor control: 50 µL of pre-incubated enzyme-inhibitor mixture.
-
-
Initiate the reaction by adding 50 µL of the this compound substrate solution to each well.
-
Immediately place the plate in the fluorometric microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at appropriate intervals (e.g., every 1-2 minutes).
-
The rate of increase in fluorescence is proportional to the enzyme activity.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all readings.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot.
-
To determine kinetic parameters (Km and Vmax), plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
The catalytic efficiency (kcat/Km) can then be calculated.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of this compound with various proteases.
Caption: Workflow for assessing protease cross-reactivity of this compound.
Signaling Pathway Context: The Proteasome System
This compound is a tool to probe the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular homeostasis. The diagram below provides a simplified overview of this pathway.
Caption: Simplified Ubiquitin-Proteasome Pathway and this compound action.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ubpbio.com [ubpbio.com]
- 9. ubpbio.com [ubpbio.com]
A Head-to-Head Comparison: Boc-LRR-AMC Fluorescence Assay vs. Luminescence-Based Methods for Protease Activity Measurement
For researchers, scientists, and drug development professionals engaged in the study of proteases, particularly the proteasome, the selection of an appropriate activity assay is paramount. The choice between a fluorescent and a luminescent detection method can significantly impact experimental outcomes, influencing sensitivity, throughput, and data quality. This guide provides an objective comparison of the widely used Boc-LRR-AMC fluorescence assay and modern luminescence-based methods, supported by experimental data and detailed protocols to inform your assay selection process.
At a Glance: Key Differences
The fundamental distinction between these two assay types lies in the mechanism of signal generation. The this compound assay is a fluorogenic method that relies on an external light source to excite a fluorescent molecule, while luminescence-based assays measure light produced from a chemical or enzymatic reaction, eliminating the need for excitation light. This core difference gives rise to distinct advantages and disadvantages for each approach.
| Feature | This compound Fluorescence Assay | Luminescence-Based Methods |
| Principle | Fluorogenic | Bioluminescent / Chemiluminescent |
| Signal Generation | Protease cleaves this compound, releasing the fluorescent group AMC, which is then excited by an external light source to emit light. | Protease cleaves a specific substrate, releasing a molecule (e.g., aminoluciferin) that is a substrate for a light-producing enzyme (e.g., luciferase). |
| Sensitivity | Moderate | High to Very High[1][2][3] |
| Background Signal | Prone to higher background due to autofluorescence from cells, media, and test compounds.[1][3][4] | Very low background as there is no inherent luminescence in most biological systems.[3][5] |
| Compound Interference | High potential for interference from fluorescent test compounds, leading to false positives or negatives.[1][6] | Minimal interference from test compounds.[3][6] |
| Dynamic Range | Generally narrower | Wider dynamic range.[1][3] |
| Workflow | Multi-step, often requiring cell lysis and separation of components. | Often a simpler, homogeneous "add-and-read" format.[1][7] |
| Instrumentation | Requires a fluorometer or microplate reader with excitation and emission filters. | Requires a luminometer or a microplate reader with luminescence detection capabilities. |
Delving Deeper: Performance Data
While both assay types can effectively measure protease activity, luminescence-based methods generally exhibit superior performance characteristics, particularly in terms of sensitivity and signal-to-noise ratio. Several studies have demonstrated that bioluminescent protease assays are substantially more sensitive than their fluorescent counterparts using comparable peptide-conjugated substrates.[2] For instance, the homogeneous, luminogenic protease assay format has been reported to be at least 10-fold more sensitive than fluorogenic assays.[1]
This enhanced sensitivity is largely attributable to the low intrinsic background of luminescence assays.[3][5] Unlike fluorescence, which requires an external excitation light source that can cause autofluorescence from biological materials and test compounds, luminescence is generated internally from a chemical reaction, resulting in a cleaner signal.[3][4] This leads to significantly improved signal-to-noise ratios and a wider dynamic range, allowing for the detection of lower levels of enzyme activity.[1][6]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the typical experimental workflows for both the this compound fluorescence assay and a luminescence-based protease assay, as well as the underlying ubiquitin-proteasome pathway that is often the target of these assays.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell-based bioluminescent assays for all three proteasome activities in a homogeneous format - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility and Robustness of the Boc-LRR-AMC Assay for Proteasome Activity
For researchers, scientists, and drug development professionals investigating the ubiquitin-proteasome system, the selection of a reliable assay is paramount. This guide provides a detailed comparison of the widely used fluorescent Boc-LRR-AMC assay and a prominent alternative, the luminescent Proteasome-Glo™ assay, with a focus on reproducibility and robustness.
Performance Comparison: this compound vs. Proteasome-Glo™
The following table summarizes key performance indicators for the this compound and Proteasome-Glo™ assays, offering a clear comparison of their quantitative performance.
| Performance Metric | This compound Assay | Proteasome-Glo™ Trypsin-Like Assay | Supporting Data Source(s) |
| Assay Principle | Fluorogenic | Bioluminescent | [1][2] |
| Substrate | Boc-Leu-Arg-Arg-AMC | Z-LRR-aminoluciferin | [1][2] |
| Detection Method | Fluorescence (Ex: 380 nm, Em: 460 nm) | Luminescence | [2][3] |
| Signal-to-Background Ratio | Lower, susceptible to fluorescent interference | High, avoids inherent fluorescent background signals | [2] |
| Sensitivity | Less sensitive | Significantly more sensitive | [1] |
| Z'-factor | Data not readily available in cited literature | 0.77 (for Chymotrypsin-Like Assay) | [4] |
| Reproducibility | Good, with some variability noted (often presented as SD of triplicates) | High, with robust Z'-factor values indicative of high-quality assays | [3][4] |
| Assay Time | Typically 20-60 minutes | 10-30 minutes | [2][3] |
| Assay Format | Endpoint or kinetic | Homogeneous "add-mix-measure" | [2][3] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and procedural steps of each assay, the following diagrams have been generated.
References
Correlating Proteasome Activity: A Guide to Boc-LRR-AMC Assay and Western Blot Analysis
For researchers, scientists, and drug development professionals, accurately measuring the efficacy of proteasome inhibitors is crucial. This guide provides a comprehensive comparison of two key methodologies: the direct measurement of proteasome activity using the Boc-LRR-AMC fluorogenic assay and the indirect assessment through the accumulation of ubiquitinated proteins via Western blot analysis. By understanding the correlation between these two techniques, researchers can gain a more complete picture of the cellular response to proteasome modulation.
The ubiquitin-proteasome system is the primary pathway for targeted protein degradation in eukaryotic cells. Its proper functioning is essential for cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Consequently, the 26S proteasome is a major target for therapeutic intervention.
This guide will delve into the experimental protocols for both the this compound assay, which measures the trypsin-like activity of the proteasome, and Western blot analysis for detecting the build-up of polyubiquitinated proteins—a direct consequence of proteasome inhibition. We will present supporting experimental data from studies utilizing proteasome inhibitors to illustrate the correlation between the results obtained from these two distinct but complementary assays.
Comparative Analysis of Proteasome Inhibition: this compound Assay vs. Ubiquitin Western Blot
The following table summarizes representative data from studies where proteasome activity was pharmacologically inhibited. The data illustrates the inverse correlation between the direct measurement of proteasome activity and the accumulation of ubiquitinated proteins.
| Treatment Group | Proteasome Activity (% of Control) | Fold Change in Ubiquitinated Proteins |
| Vehicle Control | 100% | 1.0 |
| Proteasome Inhibitor (Low Conc.) | ~50% | ~2.5 |
| Proteasome Inhibitor (High Conc.) | ~10% | ~5.0 |
This table represents a synthesis of typical results observed in the cited literature and is intended for illustrative purposes.
The Ubiquitin-Proteasome Signaling Pathway
The ubiquitin-proteasome pathway is a highly regulated process involving two major steps: the tagging of substrate proteins with ubiquitin and the subsequent degradation of the tagged proteins by the proteasome.
Experimental Protocols
Detailed methodologies for both the this compound assay and Western blot analysis are provided below. These protocols are based on established methods in the field.
This compound Proteasome Activity Assay
This assay quantifies the trypsin-like activity of the 26S proteasome in cell lysates using a fluorogenic substrate.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
This compound substrate (stock solution in DMSO)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% NP-40, 5 mM DTT)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency and treat with the compound of interest (e.g., a proteasome inhibitor) for the specified time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Assay Performance:
-
Dilute the cell lysates to a consistent protein concentration in the assay buffer.
-
Add 50 µL of the diluted cell lysate to each well of a 96-well black microplate.
-
Prepare a reaction mixture by diluting the this compound stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).
-
Initiate the reaction by adding 50 µL of the this compound reaction mixture to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes.
-
Calculate the rate of AMC release (proteasome activity) from the linear portion of the fluorescence curve.
-
Normalize the activity to the protein concentration of the lysate.
-
Compare the activity of treated samples to that of the vehicle control to determine the percentage of inhibition.
-
Western Blot Analysis for Ubiquitinated Proteins
This method detects the accumulation of high molecular weight polyubiquitinated proteins, an indicator of proteasome inhibition.
Materials:
-
RIPA buffer (or similar lysis buffer) with protease and deubiquitinase inhibitors (e.g., NEM, PR-619)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Prepare cell lysates as described for the this compound assay, ensuring the inclusion of deubiquitinase inhibitors.
-
Determine protein concentration and normalize all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the intensity of the high molecular weight smear of ubiquitinated proteins using densitometry software.
-
Normalize the ubiquitin signal to a loading control (e.g., β-actin or GAPDH).
-
Calculate the fold change in ubiquitinated proteins relative to the vehicle control.
-
Experimental Workflow for Correlation
The following diagram illustrates the logical workflow for conducting a correlative study using the this compound assay and Western blot analysis.
Conclusion
Navigating Proteasome Activity: A Comparative Guide to Fluorogenic Substrates Beyond Boc-LRR-AMC
For researchers, scientists, and drug development professionals, accurately measuring proteasome activity is paramount. While Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC) is a commonly utilized fluorogenic substrate for the trypsin-like activity of the proteasome, a nuanced understanding of its limitations is crucial for robust and reliable data. This guide provides a critical comparison of this compound with alternative substrates, supported by experimental data and detailed protocols, to empower informed decisions in assay selection.
The 26S proteasome is a multi-catalytic protease complex essential for cellular protein homeostasis. Its three distinct proteolytic activities—chymotrypsin-like, trypsin-like, and caspase-like—are key targets in drug discovery, particularly in oncology and neurodegenerative diseases. Fluorogenic peptide substrates, which release a fluorescent molecule upon cleavage, are standard tools for quantifying these activities.
This compound is designed to measure the trypsin-like activity, which involves cleavage after basic amino acid residues.[1][2] However, its utility can be hampered by several factors that may lead to misinterpretation of experimental results.
The Limitations of Relying Solely on this compound
While widely used, this compound presents notable limitations that researchers must consider:
-
Lack of Specificity: A significant concern is the potential for off-target cleavage by other cellular proteases, which can lead to an overestimation of proteasome activity.[2][3] To mitigate this, control experiments using proteasome-specific inhibitors like MG132 are essential to discern the fluorescence signal originating specifically from proteasome activity versus other proteases.[2][3]
-
High Michaelis Constant (Km): Some studies suggest that the 26S proteasome exhibits a high Km value for this compound, exceeding 0.5 mM.[4] This indicates a relatively low affinity of the enzyme for this substrate. Consequently, high concentrations of this compound may be required for saturation, which can introduce artifacts and may not be economically feasible.[4]
-
Allosteric Effects: The binding of substrates to one active site of the proteasome can influence the activity of the other sites. It has been observed that this compound can inhibit the chymotrypsin-like activity, which could complicate the interpretation of results when assessing the overall proteasome function.[4]
A Comparative Look at Proteasome Substrates
To overcome the limitations of this compound, a variety of alternative fluorogenic substrates have been developed. The choice of substrate should be guided by the specific proteasome activity being investigated and the experimental context. The most commonly used fluorogenic substrates are linked to 7-amino-4-methylcoumarin (AMC).[5]
| Proteasome Activity | Primary Substrate | Alternative Substrates | Typical Concentration |
| Chymotrypsin-like | Suc-LLVY-AMC | Z-GGL-AMC, Suc-AAF-AMC | 50-100 µM |
| Trypsin-like | This compound | Bz-VGR-AMC, Z-ARR-AMC, Ac-RLR-AMC | 50-200 µM[2][3] |
| Caspase-like | Z-LLE-AMC | Ac-nLPnLD-AMC | 50-100 µM |
This table summarizes commonly used fluorogenic substrates for the different catalytic activities of the proteasome. Concentrations can vary based on the specific assay conditions and the source of the proteasome (purified vs. cell lysate).
The chymotrypsin-like activity is often the most potent and, therefore, the most frequently assayed for general quantification of proteasome function.[6] For this, Suc-LLVY-AMC is the most widely used and well-characterized substrate.[5][6]
Experimental Protocols: A Guideline for Measuring Proteasome Activity
The following is a generalized protocol for measuring proteasome activity in cell lysates using a fluorogenic substrate. Optimization for specific cell types and experimental conditions is recommended.
1. Preparation of Cell Lysates
-
Harvest cells and wash twice with cold 1X phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 40 mM Tris-HCl, pH 7.2, 50 mM NaCl, 2 mM β-mercaptoethanol, 2 mM ATP, 5 mM MgCl2, 10% glycerol).[7]
-
Lyse the cells by sonication on ice.[7]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard method like the Bradford assay.
2. Proteasome Activity Assay
-
Prepare a 2X substrate working solution (e.g., 200 µM this compound) in a 1X reaction buffer (e.g., 20 mM Tris, pH 7.1 at 37°C, 50 mM NaCl, 2 mM β-mercaptoethanol).[3]
-
In a 96-well plate, add 50 µL of cell lysate per well. For control wells, pre-incubate the lysate with a proteasome inhibitor (e.g., 100 µM MG132) for at least 10 minutes.[8]
-
To initiate the reaction, add 50 µL of the 2X substrate working solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence in a kinetic mode for 15-30 minutes, with readings taken every minute.[7] The excitation and emission wavelengths for AMC are typically around 360-380 nm and 460 nm, respectively.[3][9]
3. Data Analysis
-
Calculate the rate of reaction (fluorescence units per minute) from the linear portion of the kinetic curve.
-
Subtract the rate of the inhibitor-treated control wells from the rate of the untreated wells to determine the specific proteasome activity.
Visualizing the Assay Principle
The following diagram illustrates the basic workflow for a fluorogenic proteasome activity assay.
Caption: Workflow of a fluorogenic proteasome activity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ubpbio.com [ubpbio.com]
- 3. ubpbio.com [ubpbio.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Orthogonal approaches required to measure proteasome composition and activity in mammalian brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ubpbio.com [ubpbio.com]
- 8. ubpbio.com [ubpbio.com]
- 9. glpbio.com [glpbio.com]
Safety Operating Guide
Personal protective equipment for handling Boc-LRR-AMC
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of Boc-LRR-AMC (Boc-Leu-Arg-Arg-7-amido-4-methylcoumarin), a fluorogenic substrate used to detect trypsin-like activity of the 26S and 20S proteasome. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
Hazard Identification and Personal Protective Equipment (PPE)
This compound should be considered a hazardous substance. Direct contact with skin, eyes, or respiratory tract must be avoided. The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Required Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemical-resistant gloves. |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. |
Operational Plan: From Receipt to Data Acquisition
This section outlines a standard operational workflow for the use of this compound in a laboratory setting.
Receiving and Storage
Upon receipt, the product, which is shipped at ambient temperature, should be immediately stored at -20°C to -70°C.[1] Use a manual defrost freezer and avoid repeated freeze-thaw cycles to maintain product stability.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Reconstitution and Handling
All handling of the solid compound and its solutions should be conducted in a chemical fume hood while wearing the appropriate PPE.
To prepare a stock solution:
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Dissolve the solid this compound in a suitable solvent such as DMSO or DMF.[3] For example, solubility is approximately 12 mg/mL in DMSO and 14 mg/mL in DMF.[3]
Experimental Protocol: Proteasome Activity Assay
The following is a generalized protocol for a proteasome activity assay using this compound.[4]
-
Prepare a working solution of this compound by diluting the stock solution in the appropriate assay buffer to the desired final concentration (typically in the µM range).
-
Add the working solution to your experimental samples (e.g., cell lysates) in a 96-well plate.
-
Incubate the plate at 37°C for a specified period.
-
Measure the fluorescence using a microplate reader. The cleavage of the AMC group from the peptide by proteasome activity results in a fluorescent signal.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value |
| Storage Temperature | -20°C to -70°C (solid)[1] |
| Excitation Wavelength | 340-360 nm[3] |
| Emission Wavelength | 440-460 nm[3] |
| Solubility in DMSO | ~12 mg/mL[3] |
| Solubility in DMF | ~14 mg/mL[3] |
| Molecular Weight | 700.8 g/mol [3] |
Disposal Plan
All waste containing this compound or its cleavage product, 7-amino-4-methylcoumarin (AMC), must be treated as hazardous chemical waste.
-
Solid Waste: Collect any solid this compound waste in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: All solutions containing this compound, including unused stock solutions and experimental waste from microplates, should be collected in a designated, sealed hazardous waste container.
-
Contaminated Materials: Used pipette tips, tubes, and gloves that have come into contact with the compound should be disposed of as solid hazardous waste.
-
Decontamination: Work surfaces should be thoroughly cleaned after handling the compound.
Do not dispose of this compound or related waste down the drain or in regular trash. Follow all local and institutional regulations for the disposal of hazardous chemical waste.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for using this compound in a proteasome activity assay.
Caption: Workflow for this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
